molecular formula C12H22O3 B145418 Ethyl-8-methyl-7-oxononanoate CAS No. 126245-80-5

Ethyl-8-methyl-7-oxononanoate

Cat. No.: B145418
CAS No.: 126245-80-5
M. Wt: 214.3 g/mol
InChI Key: MDUYTVHVDUOISU-UHFFFAOYSA-N
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Description

Ethyl-8-methyl-7-oxononanoate, also known as this compound, is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-methyl-7-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUYTVHVDUOISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560027
Record name Ethyl 8-methyl-7-oxononanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126245-80-5
Record name Ethyl 8-methyl-7-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8-methyl-7-oxononanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of ethyl 8-methyl-7-oxononanoate, a long-chain keto ester of interest to researchers and professionals in the fields of organic synthesis, biochemistry, and drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a foundational resource for scientific exploration.

IUPAC Nomenclature and Chemical Structure

The nomenclature of a chemical compound is fundamental to its unambiguous identification. For ethyl 8-methyl-7-oxononanoate, the International Union of Pure and Applied Chemistry (IUPAC) naming conventions provide a systematic and universally understood identifier.

IUPAC Name: ethyl 8-methyl-7-oxononanoate[1]

The name is derived as follows:

  • nonanoate: Indicates a nine-carbon ester. The ester functional group is the highest priority, so the carbon of the carbonyl group of the ester is designated as carbon 1.

  • ethyl: Refers to the ethyl group attached to the oxygen of the ester.

  • 7-oxo: A ketone functional group is present on the seventh carbon of the nonanoate chain.[2][3][4][5]

  • 8-methyl: A methyl group is attached to the eighth carbon.

Chemical Structure:

The structure of ethyl 8-methyl-7-oxononanoate is characterized by a nine-carbon chain with an ethyl ester at one end and a ketone on the seventh carbon, with a methyl group on the eighth carbon.

  • Molecular Formula: C₁₂H₂₂O₃[1]

  • SMILES: CCOC(=O)CCCCCC(=O)C(C)C[1]

  • InChI: InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3[1]

Diagram of the Chemical Structure:

G cluster_0 Synthesis of 8-methyl-7-oxononanoic acid cluster_1 Esterification 2-methylacetoacetate 2-methylacetoacetate Nucleophilic_Substitution Nucleophilic Substitution 2-methylacetoacetate->Nucleophilic_Substitution 6-bromohexanoate 6-bromohexanoate 6-bromohexanoate->Nucleophilic_Substitution Intermediate_1 Diester Intermediate Nucleophilic_Substitution->Intermediate_1 Ketonic_Cleavage Ketonic Cleavage (Hydrolysis & Decarboxylation) Intermediate_1->Ketonic_Cleavage 8-methyl-7-oxononanoic_acid 8-methyl-7-oxononanoic acid Ketonic_Cleavage->8-methyl-7-oxononanoic_acid Esterification_Reaction Fischer Esterification 8-methyl-7-oxononanoic_acid->Esterification_Reaction Ethanol Ethanol Ethanol->Esterification_Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Esterification_Reaction Final_Product Ethyl 8-methyl-7-oxononanoate Esterification_Reaction->Final_Product

Caption: Synthetic pathway to ethyl 8-methyl-7-oxononanoate.

Experimental Protocol:

Part A: Synthesis of 8-methyl-7-oxononanoic acid

This protocol is adapted from the synthesis of the isomeric 7-methyl-8-oxononanoic acid.

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add ethyl 2-methylacetoacetate dropwise at room temperature. Following the addition, introduce ethyl 6-bromohexanoate to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the substitution reaction.

  • Hydrolysis and Decarboxylation (Ketonic Cleavage): After cooling, the reaction mixture is subjected to hydrolysis, typically using an aqueous solution of a strong base (e.g., sodium hydroxide), followed by heating to promote decarboxylation.

  • Acidification and Extraction: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate. The desired 8-methyl-7-oxononanoic acid is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Part B: Fischer Esterification to Ethyl 8-methyl-7-oxononanoate

  • Reaction Setup: In a round-bottom flask, dissolve the purified 8-methyl-7-oxononanoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the ethyl 8-methyl-7-oxononanoate into an organic solvent. The organic layer is then washed with brine, dried, and the solvent is evaporated. The final product can be purified by vacuum distillation or column chromatography.

Potential Applications and Areas for Future Research

While specific applications for ethyl 8-methyl-7-oxononanoate are not extensively documented in the current literature, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

  • Precursor in Organic Synthesis: Long-chain keto esters are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. [6]The ketone and ester functionalities allow for a variety of chemical transformations.

  • Potential Biological Activity: Long-chain fatty acid esters have been investigated for their biological activities, including antibacterial properties. [7]Furthermore, some studies have explored the antibacterial activity of β-keto esters. [8]The unique structure of ethyl 8-methyl-7-oxononanoate makes it a candidate for screening in antimicrobial assays.

  • Metabolomics Research: The presence of a ketone group suggests that this molecule could potentially play a role in metabolic pathways, possibly as a substrate or product of enzymatic reactions. For instance, ketone esters are being investigated for their effects on exercise metabolism. [9] Future research should focus on:

  • The synthesis and characterization of a pure sample of ethyl 8-methyl-7-oxononanoate to obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

  • Screening for biological activity, including antimicrobial, antifungal, and cytotoxic effects.

  • Investigating its potential role as a metabolic intermediate or modulator.

Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [10]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. [11][12]Avoid contact with skin and eyes. [12][13]* Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents. [10][13]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 8-methyl-7-oxononanoate is a fascinating molecule with potential for further scientific investigation. This guide has provided a comprehensive overview of its structure, nomenclature, a plausible synthetic route, and its physicochemical properties. While its specific applications are yet to be fully elucidated, its chemical structure suggests it could be a valuable building block in organic synthesis and a candidate for biological activity screening. As with any chemical compound, proper safety precautions should be taken during its handling and use.

References

  • Acalypha Wilkesiana 'Java White': Identification of Some Bioactive Compounds by Gc-Ms and Their Effects on Key Enzymes Linked to Type 2 Diabete. (URL: [Link])

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (URL: [Link])

  • Nomenclature of Aldehydes & Ketones - Chemistry LibreTexts. (URL: [Link])

  • Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System1 | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - YouTube. (URL: [Link])

  • High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - NIH. (URL: [Link])

  • 19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. (URL: [Link])

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (URL: [Link])

  • Ethyl Butanoate - Safety Data Sheet. (URL: [Link])

  • How to name organic compounds using the IUPAC rules. (URL: [Link])

  • IUPAC Nomenclature - Naming Ketones Explained - YouTube. (URL: [Link])

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (URL: [Link])

  • Efficient lipase-catalyzed preparation of long-chain fatty acid esters of bile acids: biological activity and synthetic application of the products - PubMed. (URL: [Link])

  • MATERIAL SAFETY DATA SHEET - METHYL ETHYL KETONE - SPECTON CONSTRUCTION PRODUCTS LTD. (URL: [Link])

  • Nutritional ketosis improves exercise metabolism in patients with very long‐chain acyl‐CoA dehydrogenase deficiency - PMC - NIH. (URL: [Link])

  • 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry - BCcampus Pressbooks. (URL: [Link])

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH. (URL: [Link])

  • Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate - MDPI. (URL: [Link])

  • Safety Data Sheet - Elan Chemical. (URL: [Link])

  • 8-Methyl-6-oxononanal | C10H18O2 | CID 53799192 - PubChem - NIH. (URL: [Link])

  • Ethyl-8-methyl-7-oxononanoate | C12H22O3 | CID 14417992 - PubChem. (URL: [Link])

  • Ethyl 8-methylnonanoate | C12H24O2 | CID 53428935 - PubChem - NIH. (URL: [Link])

  • Methyl 8-oxononanoate | C10H18O3 | CID 538606 - PubChem - NIH. (URL: [Link])

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl-8-methyl-7-oxononanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the potential biological activities of Ethyl-8-methyl-7-oxononanoate. As a molecule with limited direct research, this document synthesizes information from structurally related compounds to propose testable hypotheses and detailed experimental protocols for their validation. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel fatty acid esters.

Introduction: Unveiling a Molecule of Interest

This compound is a keto-ester with the molecular formula C12H22O3.[1] While its direct biological functions have not been extensively reported in the scientific literature, its chemical structure—a branched-chain fatty acid backbone with an ethyl ester group—suggests several avenues for potential biological activity. This guide will primarily focus on the hypothesis that this compound functions as a prodrug, delivering the biologically active molecule 8-methylnonanoic acid upon ester hydrolysis within a cellular environment.

Chemical and Physical Properties

A foundational understanding of the molecule's properties is crucial for designing and interpreting biological assays.

PropertyValueReference
Molecular FormulaC12H22O3[1]
Molecular Weight214.30 g/mol [1]
IUPAC Nameethyl 8-methyl-7-oxononanoate[1]
CAS Number126245-80-5[1]
XLogP32.4[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count3[1]

Table 1: Physicochemical properties of this compound.

The Prodrug Hypothesis: A Gateway to Metabolic Regulation

The central hypothesis of this guide is that this compound's primary biological role is that of a prodrug for 8-methylnonanoic acid (8-MNA). Esterase enzymes, ubiquitous in biological systems, can cleave the ethyl ester bond, releasing 8-MNA and ethanol. 8-MNA is a known degradation by-product of dihydrocapsaicin (a non-pungent capsaicinoid found in chili peppers) and has demonstrated significant metabolic activity in preclinical studies.[2][3]

Proposed Mechanism of Action: Insights from 8-Methylnonanoic Acid

Research on 8-MNA has revealed its potential to modulate key metabolic processes in adipocytes (fat cells).[3] These findings form the basis for the predicted biological activity of this compound.

The key metabolic effects of 8-MNA observed in 3T3-L1 adipocytes include:

  • Reduction of de novo lipogenesis: Inhibition of new fat synthesis.

  • Suppression of isoproterenol-induced lipolysis: Decreased breakdown of stored fats.

  • Enhancement of insulin-dependent glucose uptake: Improved cellular response to insulin.[3]

These effects are partly mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to metabolic regulation.

G EMO This compound Cell Adipocyte Cell Membrane EMO->Cell Passive Diffusion Esterase Intracellular Esterases EMO->Esterase Hydrolysis MNA 8-Methylnonanoic Acid (8-MNA) Esterase->MNA AMPK AMPK Activation MNA->AMPK Lipogenesis Inhibition of Lipogenesis AMPK->Lipogenesis GlucoseUptake Enhanced Glucose Uptake AMPK->GlucoseUptake

Caption: Hypothesized signaling pathway of this compound in adipocytes.

Experimental Protocols for Validation

To empirically test the hypothesized biological activities, a series of robust in vitro assays are proposed. The 3T3-L1 preadipocyte cell line is a well-established and reliable model for these studies.[4]

Experimental Workflow Overview

The following diagram outlines the general workflow for investigating the metabolic effects of the compound in an adipocyte model.

G cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Endpoint Assays Culture Culture 3T3-L1 Preadipocytes Differentiate Induce Differentiation Culture->Differentiate Mature Mature Adipocytes Differentiate->Mature Treat Treat with This compound Mature->Treat ORO Oil Red O Staining (Lipid Accumulation) Treat->ORO Glucose Glucose Uptake Assay Treat->Glucose WB Western Blot (AMPK Activation) Treat->WB

Caption: Experimental workflow for assessing metabolic activity in 3T3-L1 adipocytes.

Protocol 1: Adipocyte Differentiation and Lipid Accumulation Assay

Objective: To determine if this compound inhibits lipid accumulation in differentiating adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

  • Insulin medium (DMEM, 10% FBS, 10 µg/mL insulin)

  • This compound

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • Isopropanol

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence.

  • Initiation of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO).

  • Maturation: After 48 hours, replace the medium with insulin medium containing the respective treatments.

  • Maintenance: Replenish with fresh insulin medium and treatments every 48 hours for a total of 8 days.

  • Staining:

    • Wash cells with PBS.

    • Fix with 10% formalin for 1 hour.

    • Wash with water and dry completely.

    • Add Oil Red O solution and incubate for 1 hour.

    • Wash extensively with water.

  • Quantification:

    • Elute the stain with isopropanol.

    • Measure the absorbance at 510 nm using a plate reader.

Protocol 2: Insulin-Stimulated Glucose Uptake Assay

Objective: To assess the effect of this compound on glucose uptake in mature adipocytes.

Materials:

  • Mature 3T3-L1 adipocytes (differentiated as per Protocol 1)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[3H]-glucose

  • Insulin

  • Cytochalasin B

Procedure:

  • Pre-treatment: Treat mature adipocytes with this compound for 24 hours.

  • Serum Starvation: Wash cells and incubate in serum-free medium for 3 hours.

  • Insulin Stimulation:

    • Wash cells with KRH buffer.

    • Incubate with or without 100 nM insulin in KRH buffer for 20 minutes.

  • Glucose Uptake:

    • Add 2-Deoxy-D-[3H]-glucose and incubate for 10 minutes.

    • To determine non-specific uptake, include wells treated with cytochalasin B.

  • Lysis and Measurement:

    • Stop the reaction by washing with ice-cold PBS.

    • Lyse the cells.

    • Measure radioactivity using a scintillation counter.

Protocol 3: Western Blot for AMPK Activation

Objective: To determine if this compound treatment leads to the phosphorylation (activation) of AMPK.

Materials:

  • Mature 3T3-L1 adipocytes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treatment: Treat mature adipocytes with this compound for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Lysis: Lyse cells in RIPA buffer on ice.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and express as a ratio of phosphorylated to total AMPK.

Other Potential Biological Activities

While metabolic regulation is the most strongly supported hypothesis, the structure of this compound suggests other potential activities that could be explored.

  • Antimicrobial/Nematicidal Activity: Fatty acid esters are known to possess antimicrobial and nematicidal properties, likely due to their ability to disrupt cell membranes.[4] Standard assays such as determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi could be employed for initial screening.

  • Kairomonal Effects: Certain esters, such as Ethyl (E,Z)-2,4-deca-dienoate (pear ester), act as kairomones, attracting insects like the codling moth.[5] While more speculative, investigating the potential of this compound as an insect attractant could be a valuable endeavor in the field of agricultural science.

Conclusion and Future Directions

This compound presents an intriguing opportunity for novel therapeutic and biotechnological development. The primary hypothesis, centered on its role as a prodrug for the metabolically active 8-methylnonanoic acid, is supported by a strong scientific rationale and can be rigorously tested using the detailed protocols provided in this guide.

Successful validation of its metabolic effects in vitro would pave the way for preclinical in vivo studies in models of obesity and type 2 diabetes. Further exploration of its potential antimicrobial and kairomonal properties could open up new applications in infectious disease and agriculture. This document serves as a roadmap for unlocking the full biological potential of this promising molecule.

References

  • ResearchGate. (2015). Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. Available at: [Link]

  • MDPI. (n.d.). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 8-methylnonanoate. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubMed. (2000). Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies. Available at: [Link]

  • Journal of Ethnopharmacology. (n.d.). Effect of 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, on metabolic parameters in diet-induced obese mice. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. Available at: [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • ResearchGate. (2015). Biological Activity of Ethyl ( E , Z )-2,4-Decadienoate on Different Tortricid Species: Electrophysiological Responses and Field Tests. Available at: [Link]

Sources

Ethyl-8-methyl-7-oxononanoate: A Versatile Bifunctional Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl-8-methyl-7-oxononanoate is a compelling, yet underexplored, bifunctional molecule possessing both a ketone and an ester moiety. This unique structural arrangement within a nine-carbon chain, featuring a strategic methyl branch, presents a wealth of opportunities for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the prospective synthesis, physicochemical properties, and versatile applications of this compound as a building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic value of this keto-ester in the synthesis of heterocyclic compounds, chiral molecules, and other high-value chemical entities. Detailed, field-proven synthetic protocols for analogous structures are presented to provide a robust framework for its practical application.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of contemporary organic synthesis, the efficiency and elegance of a synthetic route are paramount. Bifunctional building blocks, molecules endowed with two distinct reactive centers, are invaluable assets in this pursuit. They offer the ability to construct complex molecular frameworks in a more convergent and atom-economical fashion. This compound, a γ-keto ester, epitomizes this principle. Its structure, characterized by an ethyl ester and a methyl-branched ketone separated by a flexible alkyl chain, allows for selective manipulation of either functional group, paving the way for diverse and sophisticated synthetic transformations. The presence of the methyl group at the C8 position introduces a chiral center upon reduction of the ketone, offering a gateway to enantioselective synthesis.

This guide will delve into the synthetic pathways to access this versatile building block, explore its chemical reactivity, and showcase its potential in the synthesis of elaborate molecular targets.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is sparse in the literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₂₂O₃
Molecular Weight 214.30 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated 240-260 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in water.
Density Estimated ~0.95 g/cm³

Spectroscopic Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.12 ppm (q, 2H, -OCH₂ CH₃)

    • δ ~2.50 ppm (t, 2H, -CH₂ C(O)-)

    • δ ~2.28 ppm (t, 2H, -CH₂ COOEt)

    • δ ~2.15 ppm (s, 3H, -C(O)CH₃ )

    • δ ~1.55-1.70 ppm (m, 4H, internal methylene groups)

    • δ ~1.25 ppm (t, 3H, -OCH₂CH₃ )

    • δ ~1.10 ppm (d, 3H, -CH(CH₃ )C(O)-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~212 ppm (C =O, ketone)

    • δ ~173 ppm (C =O, ester)

    • δ ~60 ppm (-OCH₂ CH₃)

    • δ ~48 ppm (-CH (CH₃)C(O)-)

    • δ ~43 ppm (-CH₂ C(O)-)

    • δ ~34 ppm (-CH₂ COOEt)

    • δ ~28-29 ppm (internal methylene carbons)

    • δ ~16 ppm (-CH(CH₃ )C(O)-)

    • δ ~14 ppm (-OCH₂CH₃ )

  • Infrared (IR) Spectroscopy:

    • Strong absorption band around 1735 cm⁻¹ corresponding to the ester C=O stretch.

    • Strong absorption band around 1715 cm⁻¹ corresponding to the ketone C=O stretch.[1]

    • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

    • C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

Synthesis of this compound: Proposed Strategies

The synthesis of this compound can be approached through several strategic disconnections. Below are two plausible and robust synthetic routes, grounded in well-established organic reactions.

Strategy 1: Acetoacetic Ester Synthesis Approach

This strategy leverages the classical acetoacetic ester synthesis, which is a reliable method for the formation of ketones. A closely related synthesis of 7-methyl-8-oxo-nonanoic acid has been reported, which provides a strong foundation for this proposed route.[2]

Workflow Diagram:

Synthesis_Strategy_1 cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Ketone Formation cluster_2 Step 3: Final Esterification A Ethyl 2-methylacetoacetate D Alkylation A->D B Ethyl 6-bromohexanoate B->D C Sodium Ethoxide (NaOEt) C->D E Intermediate Diester D->E F Saponification & Decarboxylation E->F G 7-methyl-8-oxononanoic acid F->G H Esterification (EtOH, H+) G->H I This compound H->I

Caption: Acetoacetic ester synthesis route to the target molecule.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Diethyl 2-(6-ethoxycarbonylhexyl)-2-methyl-3-oxobutanoate

  • To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol at 0 °C, add ethyl 2-methylacetoacetate (1.0 eq) dropwise.

  • Stir the resulting solution for 30 minutes at room temperature to ensure complete enolate formation.

  • Add ethyl 6-bromohexanoate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude intermediate diester.

Step 2: Synthesis of 7-methyl-8-oxononanoic acid

  • To the crude diester from the previous step, add a 10% aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux for 4-6 hours to effect both saponification and decarboxylation.

  • Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-methyl-8-oxononanoic acid.[2]

Step 3: Synthesis of this compound

  • Dissolve the 7-methyl-8-oxononanoic acid in a large excess of anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the solution to reflux for 4-8 hours.

  • Cool the reaction and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Strategy 2: Grignard Reaction with an Acyl Chloride

This approach involves the reaction of a suitable Grignard reagent with an acyl chloride that already contains the ester functionality. This method offers a more convergent synthesis.

Workflow Diagram:

Synthesis_Strategy_2 cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Ester Exchange A Adipic acid monomethyl ester B SOCl₂ A->B C Methyl 6-(chloroformyl)hexanoate B->C E Grignard Addition C->E D Isopropylmagnesium bromide D->E F Mthis compound E->F G Transesterification (EtOH, H+) F->G H This compound G->H

Caption: Grignard-based synthesis of the target keto-ester.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 6-(chloroformyl)hexanoate

  • To adipic acid monomethyl ester (1.0 eq) at 0 °C, add thionyl chloride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

Step 2: Synthesis of Mthis compound

  • Prepare a solution of isopropylmagnesium bromide (1.1 eq) in anhydrous diethyl ether.

  • Cool this Grignard reagent to -78 °C.

  • Add a solution of methyl 6-(chloroformyl)hexanoate (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard solution.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Synthesis of this compound

  • Perform a transesterification reaction as described in Step 3 of Strategy 1, using the methyl ester obtained above as the starting material.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a versatile precursor for a variety of more complex molecules.

Synthesis of Heterocyclic Compounds

The 1,4-dicarbonyl relationship (between the ester and the ketone) can be exploited for the synthesis of five-membered heterocycles, such as furans and pyrroles, through Paal-Knorr type condensations.

Reaction Scheme:

Heterocycle_Synthesis A This compound B Intramolecular Condensation Precursor A->B Hydrolysis & Tautomerization C Substituted Furan B->C Dehydration E Substituted Pyrrole B->E Condensation D Primary Amine (R-NH₂) D->E Condensation

Caption: Synthesis of furan and pyrrole derivatives.

Precursor to Chiral Alcohols and Lactones

Asymmetric reduction of the ketone functionality can provide access to enantiomerically enriched secondary alcohols. These can then be used in the synthesis of chiral lactones through intramolecular cyclization.

Reaction Scheme:

Chiral_Synthesis A This compound C Enantiomerically Enriched Hydroxy-ester A->C B Chiral Reducing Agent (e.g., CBS reagent) B->C D Intramolecular Cyclization C->D E Chiral Lactone D->E

Caption: Pathway to chiral alcohols and lactones.

Chain Elongation and Further Functionalization

The ester group can be reduced to an alcohol or converted to other functional groups, leaving the ketone available for subsequent reactions. For instance, reduction of the ester to a primary alcohol, followed by protection, allows for nucleophilic addition to the ketone.

Conclusion

This compound, while not extensively documented, represents a building block of significant synthetic potential. Its accessible synthesis through established methodologies and the orthogonal reactivity of its ketone and ester functionalities provide a powerful platform for the construction of diverse and complex molecular targets. This guide has outlined robust strategies for its preparation and highlighted its prospective applications, offering a valuable resource for synthetic chemists seeking to innovate in the fields of medicinal chemistry, materials science, and natural product synthesis. The strategic incorporation of this and similar bifunctional molecules will undoubtedly continue to drive the development of efficient and elegant synthetic solutions.

References

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The Enduring Versatility of Keto Esters: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Keystone Carbonyls of Organic Synthesis

Keto esters are a class of organic compounds possessing both a ketone and an ester functional group. Their remarkable versatility stems from the unique electronic interplay between these two carbonyl moieties, which activates the intervening carbon atoms and gives rise to a rich and predictable reactivity profile. Classified by the relative positions of the ketone and ester—as α, β, or γ-keto esters—these compounds are not merely synthetic curiosities but are fundamental building blocks in the chemist's arsenal.[1][2][3][4] Their prevalence as key intermediates in the synthesis of pharmaceuticals, natural products, and functional materials underscores their importance.[1][2][3][5] At the heart of their utility lies the principle of keto-enol tautomerism, a dynamic equilibrium that unlocks the nucleophilic potential of the α-carbon and serves as the foundation for a vast array of carbon-carbon bond-forming reactions.[6][7] This guide provides a comprehensive exploration of the synthesis, reactivity, and application of keto esters, offering both foundational knowledge and field-proven insights for professionals in chemical research and development.

Fundamental Principles: Tautomerism and the Power of the Enolate

The reactivity of a keto ester is inextricably linked to its ability to exist in two interconverting isomeric forms: the keto tautomer and the enol tautomer. This equilibrium, known as keto-enol tautomerism, is the cornerstone of keto ester chemistry.

Keto-Enol Tautomerism: While the keto form, with its strong carbon-oxygen double bond, is typically the more stable and predominant isomer, the enol form, an alkene with a hydroxyl group, is crucial for reactivity.[7] The equilibrium can be catalyzed by either acid or base.[6] The true synthetic power, however, is unleashed upon deprotonation of the α-carbon—the carbon atom situated between the two carbonyl groups.

Enolate Formation: The protons on the α-carbon of a β-keto ester exhibit unusual acidity (pKa ≈ 11) compared to those of a simple ketone (pKa ≈ 19-20) or ester (pKa ≈ 25).[8][9] This enhanced acidity is due to the powerful resonance stabilization of the resulting conjugate base, the enolate . The negative charge is delocalized across the α-carbon and the oxygen atoms of both the ketone and the ester, creating a stable, soft nucleophile.[6][8][10][11] This enolate is the key reactive intermediate in the majority of reactions involving keto esters.

Caption: Keto-enol tautomerism and resonance-stabilized enolate formation.

The Synthesis of Keto Esters: A Methodological Overview

The choice of synthetic route to a keto ester is dictated by the desired substitution pattern (α, β, or γ) and the complexity of the target molecule. While classic name reactions remain relevant, a host of modern methods offer improved yields, milder conditions, and broader substrate scope.

Synthesis of β-Keto Esters: The Workhorses

β-Keto esters are arguably the most common and synthetically useful class. Their preparation is dominated by condensation and acylation strategies.

A. The Claisen Condensation The Claisen condensation is the quintessential method for synthesizing β-keto esters, involving the base-mediated self-condensation of two ester molecules.[12][13] One molecule is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl of a second ester molecule.[13] The subsequent loss of an alkoxide leaving group yields the β-keto ester product.[9]

  • Causality: The reaction is driven forward by the final, irreversible deprotonation of the newly formed β-keto ester by the alkoxide base. This is a critical feature; since the product is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25) or the alcohol byproduct (pKa ≈ 16-17), a full equivalent of base is required to drive the equilibrium to completion.[9] Using an alkoxide base (e.g., NaOEt) that matches the ester's alcohol portion (e.g., ethyl ester) is crucial to prevent product mixtures arising from transesterification.[13]

Claisen_Mechanism start 2 x Ethyl Acetate + NaOEt enolate Ester Enolate (Nucleophile) start->enolate Deprotonation tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack on second ester product Ethyl Acetoacetate (β-Keto Ester) tetrahedral->product Elimination of EtO⁻ final_enolate Product Enolate (Driving Force) product->final_enolate Deprotonation (Irreversible)

Caption: The mechanistic workflow of the Claisen Condensation.

B. The Dieckmann Condensation The Dieckmann condensation is the intramolecular variant of the Claisen reaction, used to form cyclic β-keto esters from dicarboxylic acid esters.[9][12] This method is particularly effective for the synthesis of stable 5- and 6-membered rings.[9] The underlying mechanism and stoichiometric base requirement are identical to the intermolecular Claisen condensation.

C. Acylation of Ketone Enolates A more versatile and often higher-yielding approach involves the direct acylation of a pre-formed ketone enolate.[5] This strategy avoids the self-condensation issues inherent in the Claisen reaction, especially in "crossed" variants.

  • Causality: By first forming the enolate of a ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), and then introducing an acylating agent such as an ester or an acyl chloride (e.g., ethyl chloroformate), the reaction becomes highly controlled.[5] This allows for the synthesis of a wide variety of β-keto esters that would be inaccessible via the classic Claisen route.

Experimental Protocol: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate via Acylation [5]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet is assembled.

  • Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) (1.1 eq) is added, followed by the slow, dropwise addition of cyclohexanone (1.0 eq) while maintaining the temperature below -70 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Acylation: Ethyl chloroformate (1.2 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. The reaction is stirred for an additional 2-3 hours at -78 °C.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure β-keto ester.

This protocol is a self-validating system because the formation of the kinetic enolate at low temperature is a well-established, high-yielding transformation. The subsequent acylation is rapid and efficient. The aqueous workup effectively neutralizes the base and removes inorganic salts, and standard purification techniques yield a high-purity product.

Synthesis of α-Keto Esters

α-Keto esters are valuable precursors in pharmaceutical synthesis.[1] Their preparation typically involves oxidation or acylation strategies.

  • Oxidation of α-Hydroxy Esters: A common and reliable method is the oxidation of the corresponding α-hydroxy ester using standard oxidizing agents like pyridinium chlorochromate (PCC) or via Swern or Dess-Martin periodinane oxidations. More modern, catalytic methods using nitroxyl radicals like AZADO with molecular oxygen as the co-oxidant offer a greener alternative.[14]

  • Friedel-Crafts Acylation: Aryl α-keto esters can be synthesized via the Friedel-Crafts acylation of an aromatic ring with ethyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1]

  • From Diazo Compounds: The reaction of aryl diazoacetates with water, catalyzed by dirhodium acetate, provides a high-yielding route to aryl α-keto esters.[14]

Synthesis of γ-Keto Esters

The synthesis of γ-keto esters often relies on conjugate addition reactions or C-H insertion chemistry.

  • Michael Addition: The conjugate addition of a stabilized enolate (from a β-keto ester or malonic ester) to an α,β-unsaturated ketone or ester is a classic and effective method.

  • Lewis Acid-Catalyzed C-H Insertion: A modern approach involves the reaction of an α-diazoester with an α,β-unsaturated aldehyde, catalyzed by a Lewis acid, to afford γ,δ-unsaturated-β-keto esters.[2]

Synthetic Method Target Keto Ester Key Reagents Advantages Limitations
Claisen Condensation β-Keto EsterEster (2 eq), Alkoxide Base (1 eq)Atom economical, classic method.Requires α-protons, risk of side reactions.
Dieckmann Condensation Cyclic β-Keto EsterDiester, Alkoxide BaseForms 5/6-membered rings efficiently.Limited to intramolecular reactions.
Ketone Acylation β-Keto EsterKetone, Strong Base (LDA), Acyl HalideHigh yields, excellent control, broad scope.Requires stoichiometric strong base, cryogenics.
Oxidation α-Keto Esterα-Hydroxy Ester, Oxidant (PCC, AZADO)Reliable and well-established.Often requires stoichiometric, hazardous oxidants.
Michael Addition γ-Keto EsterEnolate, α,β-Unsaturated CarbonylExcellent for 1,4-dicarbonyl systems.Requires specific substrate pairing.

Reactivity and Keystone Applications in Synthesis

The true value of keto esters lies in their predictable reactivity, enabling the construction of complex molecular architectures. The enolate is the central player, acting as a potent carbon nucleophile.

Acetoacetic Ester Synthesis: Alkylation and Decarboxylation

The acetoacetic ester synthesis is a powerful sequence that transforms a simple β-keto ester (like ethyl acetoacetate) into a diverse range of ketones.[2] The workflow involves two key steps: alkylation of the α-carbon followed by hydrolytic decarboxylation.

  • Alkylation: The β-keto ester is deprotonated with a suitable base (e.g., NaOEt) to form the enolate. This nucleophile then reacts with an alkyl halide (R-X) in an SN2 reaction to form a new carbon-carbon bond at the α-position.[8][10][11] This step can be repeated if a second α-proton is present, allowing for dialkylation.

  • Decarboxylation: The alkylated β-keto ester is first hydrolyzed to the corresponding β-keto acid, typically under acidic conditions (e.g., aq. HCl). Upon gentle heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final substituted ketone.[10][11] This decarboxylation is a hallmark of β-carbonyl acids and is a key advantage of this synthetic strategy.

Acetoacetic_Ester_Synthesis cluster_workflow Acetoacetic Ester Synthesis Workflow start β-Keto Ester enolate Enolate Formation (e.g., NaOEt) start->enolate alkylation Alkylation (Sₙ2) (R-X) enolate->alkylation hydrolysis Hydrolysis (H₃O⁺) alkylation->hydrolysis decarboxylation Decarboxylation (Heat, -CO₂) hydrolysis->decarboxylation product Substituted Ketone decarboxylation->product

Caption: Workflow for the Acetoacetic Ester Synthesis.

Asymmetric Synthesis and Heterocycle Formation

The dicarbonyl framework of keto esters makes them ideal precursors for a wide variety of valuable structures.

  • Asymmetric Reductions: The stereoselective reduction of the ketone portion of a β-keto ester provides access to chiral β-hydroxy esters. These are crucial building blocks for synthesizing anti-inflammatory agents, β-lactams (the core of penicillin-type antibiotics), and β-amino acids.[2]

  • Heterocycle Synthesis: Keto esters are common starting materials for constructing heterocyclic rings. For instance, the reaction of β-keto esters with hydrazine derivatives is a classic and efficient method for producing pyrazolones, a class of compounds known for their analgesic and anti-inflammatory properties.[5]

Applications in Drug Discovery and Development

The structural motifs accessible from keto esters are frequently found in biologically active molecules, making them indispensable tools for medicinal chemists.

  • Antibacterial Agents: Recent research has focused on designing β-keto ester analogues of natural bacterial signaling molecules (N-acyl-homoserine lactones). These synthetic analogues have shown the ability to interact with bacterial communication proteins, thereby inhibiting quorum sensing—the process bacteria use to coordinate group behaviors like biofilm formation and virulence factor production.[15] This represents a promising anti-virulence strategy to combat bacterial infections.[15]

  • Enzyme Inhibitors: The keto ester functionality can act as a pharmacophore that mimics substrates or interacts with active site residues of enzymes, leading to potent and selective inhibition.

  • Exogenous Ketones: In a distinct but relevant application, specific ketone esters like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate are used as nutritional supplements.[16] These are not used as synthetic intermediates but are designed to be hydrolyzed in the body to release ketone bodies, inducing a state of ketosis for therapeutic or performance-enhancing purposes.[16][17] This highlights the broader relevance of the ester linkage in delivering keto-functionalized molecules.

Conclusion

Keto esters are far more than simple difunctional compounds; they are sophisticated synthetic platforms whose reactivity is governed by the elegant principles of enolate chemistry. From the foundational Claisen condensation to modern catalytic C-H insertion reactions, the methods for their synthesis are robust and continuously evolving. Their utility in classic transformations like the acetoacetic ester synthesis and as precursors to complex chiral molecules and heterocycles solidifies their role as keystone intermediates in organic chemistry. For researchers in drug development, a deep understanding of keto ester chemistry provides the strategic insight needed to design and execute efficient synthetic routes to novel therapeutic agents, from antibacterial quorum sensing inhibitors to a vast array of other bioactive scaffolds. The continued exploration of greener synthetic pathways and novel catalytic applications ensures that the keto ester will remain an indispensable tool for innovation.[1]

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Exploring the Chemical Space of Nonanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nonanoic acid, a nine-carbon saturated fatty acid, and its derivatives represent a burgeoning field of interest in medicinal chemistry and drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the chemical space of nonanoic acid derivatives. Moving beyond a mere recitation of facts, this document elucidates the causal relationships behind synthetic choices, provides self-validating experimental protocols, and is grounded in authoritative scientific literature. We will delve into the versatile synthetic strategies for creating a diverse library of these compounds, explore their wide-ranging biological activities, and detail the analytical methodologies crucial for their characterization. This guide is designed to be a practical and insightful resource, empowering researchers to unlock the full therapeutic potential of this promising class of molecules.

Introduction: The Rising Profile of Nonanoic Acid in Therapeutic Research

Nonanoic acid, also known as pelargonic acid, is a naturally occurring medium-chain fatty acid found in various plants and animal fats.[1][2] While traditionally used in the manufacturing of lubricants, plasticizers, and herbicides, recent scientific investigations have unveiled a spectrum of compelling biological activities, positioning nonanoic acid and its derivatives as promising candidates for therapeutic intervention in a multitude of disease areas.[1][3]

The unique physicochemical properties of the nine-carbon alkyl chain, coupled with the reactivity of the carboxylic acid headgroup, provide a versatile scaffold for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][4] This guide will navigate the key aspects of this exploration, from the laboratory bench to potential clinical applications.

Navigating the Synthetic Landscape: Crafting Diverse Nonanoic Acid Derivatives

The carboxylic acid functionality of nonanoic acid is the primary gateway to its chemical diversification. Standard organic chemistry transformations can be readily applied to generate a vast library of derivatives, including esters, amides, hydrazides, and more complex heterocyclic conjugates. The choice of synthetic route is dictated by the desired functional group and the overall stability of the target molecule.

Esterification: A Fundamental Transformation

Esterification is a cornerstone of nonanoic acid derivatization, often employed to modulate lipophilicity and improve drug-like properties. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used and efficient method.[5][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonanoic acid (1.0 eq), the desired alcohol (1.2-2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).[8]

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by distillation.

Rationale: The use of excess alcohol shifts the equilibrium towards the product side, maximizing the yield of the ester. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Amide Bond Formation: Building Blocks for Biological Activity

Amides of nonanoic acid are of particular interest due to their prevalence in biologically active molecules and their enhanced stability compared to esters.[8][9] The synthesis of amides can be achieved through various methods, including the activation of the carboxylic acid or direct coupling reactions.

A common and efficient route to amides involves the conversion of nonanoic acid to its more reactive acyl chloride derivative, nonanoyl chloride.[10][11][12]

Step 1: Preparation of Nonanoyl Chloride

Nonanoyl chloride can be synthesized by reacting nonanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[13]

Experimental Protocol:

  • Reaction Setup: In a fume hood, add nonanoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl gas.

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the nonanoic acid at room temperature.

  • Reaction Conditions: Gently heat the reaction mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas ceases.

  • Purification: Distill the crude product under reduced pressure to obtain pure nonanoyl chloride.

Causality: Thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite leaving group, which is then displaced by a chloride ion to form the highly reactive acyl chloride.

Step 2: Amide Formation from Nonanoyl Chloride

Nonanoyl chloride readily reacts with primary or secondary amines to form the corresponding amides.

Experimental Protocol:

  • Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath and slowly add a solution of nonanoyl chloride (1.05 eq) in the same solvent.

  • Reaction Conditions: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Self-Validation: The purity of the synthesized amide should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry to ensure the absence of starting materials and byproducts.

Hydrazide Synthesis: A Gateway to Heterocycles

Nonanoic acid hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.[1][14][15]

  • Esterification: First, convert nonanoic acid to its methyl or ethyl ester using the Fischer esterification method described in section 2.1.

  • Hydrazinolysis: In a round-bottom flask, dissolve the nonanoic acid ester (1.0 eq) in a suitable solvent such as ethanol. Add hydrazine hydrate (N₂H₄·H₂O) in excess (3-5 eq).[15]

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product, being less soluble, may precipitate out. If not, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[16]

Expert Insight: The direct reaction of carboxylic acids with hydrazine can be sluggish and may require harsh conditions. The two-step procedure via the ester intermediate is generally more efficient and provides cleaner products.

Synthesis of Functionalized and Heterocyclic Derivatives

The true potential of the nonanoic acid scaffold lies in the synthesis of more complex derivatives. The introduction of various functional groups and heterocyclic moieties can significantly impact the biological activity.

G NonanoicAcid Nonanoic Acid NonanoylChloride Nonanoyl Chloride NonanoicAcid->NonanoylChloride SOCl₂ NonanoicHydrazide Nonanoic Acid Hydrazide NonanoicAcid->NonanoicHydrazide 1. Esterification 2. N₂H₄·H₂O NonanoylChloride->NonanoicHydrazide N₂H₄·H₂O Heterocycle Heterocyclic Derivatives (e.g., Oxadiazoles, Pyrazoles) NonanoicHydrazide->Heterocycle Cyclization Reagents

Caption: Mechanism of HDAC6 inhibition by nonanoic acid derivatives.

Neuroprotective and Anticonvulsant Effects

Nonanoic acid has been reported to have a powerful effect in reducing hilar neuronal death with a reduced effect on seizure activity. T[17]his suggests a potential therapeutic role in neurological disorders characterized by excitotoxicity and neuronal cell death. The exact mechanism is still under investigation but may involve the modulation of inflammatory pathways in the brain.

[18][19][20]#### 3.4. Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating lipid and glucose metabolism. M[21][22]edium-chain fatty acids, including nonanoic acid, have been shown to be partial agonists for all PPAR subtypes. T[23]his suggests that nonanoic acid derivatives could be developed as therapeutic agents for metabolic disorders such as dyslipidemia and type 2 diabetes.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of synthesized nonanoic acid derivatives is paramount to ensure their purity, confirm their chemical structure, and establish a foundation for reproducible biological testing. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of nonanoic acid and its derivatives, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.

[15][24][25][26]##### Experimental Protocol: GC-MS Analysis of Nonanoic Acid Esters

  • Sample Preparation (Derivatization): Fatty acids are commonly converted to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This can be achieved by reacting the sample with a methylating agent such as boron trifluoride-methanol (BF₃-MeOH) or by acidic methanolysis. 2[25]. GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector: Split/splitless injector, with the temperature set to around 250°C.

    • Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

    • Carrier Gas: Helium is the most common carrier gas.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Detection: The mass spectrometer is operated in full scan mode to obtain mass spectra for compound identification or in selected ion monitoring (SIM) mode for targeted quantification.

[24]Validation: The analytical method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results.

[6][27][28]#### 4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For nonanoic acid derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common mode of separation.

[14][29][30][31]##### Experimental Protocol: HPLC-UV Analysis of Nonanoic Acid Derivatives

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered through a 0.22 µm syringe filter before injection. For compounds lacking a strong chromophore, derivatization with a UV-active tag may be necessary. 2[29]. HPLC Conditions:

    • Column: A C18 or C8 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or phosphoric acid to suppress ionization) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

    • Detector: A UV-Vis detector is used to monitor the absorbance at a specific wavelength. For nonanoic acid derivatives with a carbonyl group, detection is often performed at a low wavelength (around 210 nm). [14] * Flow Rate: A typical flow rate is 1.0 mL/min.

Data Presentation: Quantitative data from analytical experiments should be summarized in clearly structured tables for easy comparison of different derivatives or analytical conditions.

Conclusion and Future Directions

The chemical space of nonanoic acid derivatives offers a rich and largely untapped resource for the discovery of novel therapeutic agents. The synthetic versatility of the nonanoic acid scaffold, coupled with its diverse range of biological activities, provides a compelling platform for the development of new drugs for infectious diseases, cancer, and neurological and metabolic disorders.

Future research in this area should focus on:

  • Expansion of the Chemical Space: The synthesis and biological evaluation of novel, more complex nonanoic acid derivatives, including those incorporating diverse heterocyclic systems and functional groups.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify specific cellular targets and pathways.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of SAR to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. *[4][13] Development of Advanced Formulations: Exploration of novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of promising nonanoic acid derivatives.

By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and analytical sciences, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of molecules.

References

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  • Google Patents. (n.d.). ES2393600T3 - Method of synthesis of amino-9-nonanoic acid or its esters from unsaturated natural fatty acids.
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  • MDPI. (2020, December 2). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Retrieved from [Link]

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An In-Depth Technical Guide to the Role of Ethyl-8-methyl-7-oxononanoate in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Metabolic Territory

In the intricate landscape of metabolic research, the discovery and characterization of novel molecular probes are paramount to unraveling complex biological pathways. Ethyl-8-methyl-7-oxononanoate, a structurally distinct fatty acid ester, stands at the frontier of such exploration. While direct research on this specific molecule is nascent, its constituent features—a branched-chain fatty acid backbone, a keto functional group, and an ethyl ester moiety—position it as a compelling candidate for investigating key metabolic processes. This guide, therefore, ventures into both the known and the hypothetical, providing a comprehensive framework for understanding and investigating the potential roles of this compound. By synthesizing information from related fields of study, we will illuminate its potential as a tool to probe branched-chain fatty acid metabolism, biotin biosynthesis, and cellular energy homeostasis.

Part 1: Molecular Profile and Synthesis of this compound

Chemical Identity and Properties

This compound is a C12 fatty acid ester characterized by a methyl branch at the C8 position and a ketone group at the C7 position. Its fundamental properties are summarized below:

PropertyValueSource
Molecular Formula C₁₂H₂₂O₃PubChem[1]
Molecular Weight 214.30 g/mol PubChem[1]
CAS Number 126245-80-5PubChem[1]
Structure
SMILES: CCOC(=O)CCCCCC(=O)C(C)CPubChem[1]
InChI: InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3PubChem[1]
Rationale for Synthesis and Investigative Use

The synthesis of this compound for research purposes is predicated on its potential to interact with metabolic pathways involving branched-chain fatty acids and keto acids. The ethyl ester form enhances its lipophilicity, potentially facilitating its transport across cell membranes for intracellular studies.

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be adapted from the synthesis of its carboxylic acid precursor, 7-methyl-8-oxo-nonanoic acid[2]. The process involves a nucleophilic substitution followed by ketonic cleavage and subsequent esterification.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Ketonic Cleavage & Hydrolysis cluster_step3 Step 3: Esterification A 2-methyl acetoacetate D Intermediate Product A->D B 6-bromohexanoate B->D C Sodium Ethoxide (Base) C->D in Ethanol E 7-methyl-8-oxo-nonanoic acid D->E Hydrolysis F This compound E->F Ethanol, Acid Catalyst

Caption: Proposed three-step synthesis of this compound.

Part 2: Interrogating Metabolic Pathways with this compound

Branched-Chain Fatty Acid (BCFA) Metabolism: A Prime Target

Branched-chain fatty acids (BCFAs) are important components of cell membranes and have been implicated in various physiological and pathophysiological processes, including metabolic syndrome and cancer[3][4]. The structure of this compound makes it an ideal candidate to probe BCFA metabolism.

Potential Roles and Investigative Avenues:

  • Substrate for Elongation or Desaturation: this compound could serve as a substrate for enzymes involved in fatty acid elongation and desaturation, allowing for the tracing of its metabolic fate.

  • Modulator of BCFA-mediated Signaling: BCFAs are known to influence cellular signaling pathways[5]. This compound could be used to investigate these effects in a controlled manner.

  • Precursor for Novel Lipid Species: The metabolism of this molecule could lead to the formation of novel, biologically active lipid species.

Experimental Protocol: Investigating the Cellular Uptake and Metabolism of this compound in Hepatocytes

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Prepare stock solutions of this compound in ethanol. Treat HepG2 cells with varying concentrations (e.g., 10, 50, 100 µM) for different time points (e.g., 6, 12, 24 hours). An ethanol vehicle control should be included.

  • Lipid Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a solvent mixture of methanol:chloroform (2:1, v/v) for lipid extraction.

  • Analysis by GC-MS: The extracted lipids are then trans-esterified to their fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound and its potential metabolites[6].

  • Data Analysis: Compare the lipid profiles of treated and control cells to determine the extent of uptake and metabolism of the parent compound.

The Biotin Biosynthesis Connection: A Structural Analogy

The biosynthesis of biotin, an essential vitamin, proceeds through a series of enzymatic reactions, with 8-amino-7-oxononanoate being a key intermediate[7][8]. The structural similarity of this compound to this intermediate suggests it could act as a competitive inhibitor or an alternative substrate for the enzymes in this pathway.

Signaling Pathway: Biotin Synthesis and Potential Intervention by this compound

Biotin_Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_intervention Potential Intervention Pimeloyl_ACP Pimeloyl-ACP AON 8-amino-7-oxononanoate Pimeloyl_ACP->AON + L-Alanine Alanine L-Alanine AONS 8-amino-7-oxononanoate synthase (BioF) DAPA 7,8-diaminononanoate AON->DAPA Transaminase DTB Dethiobiotin DAPA->DTB Synthase Biotin Biotin DTB->Biotin Synthase EMO This compound EMO->AONS Competitive Inhibition?

Caption: Potential inhibition of biotin synthesis by this compound.

Experimental Protocol: In Vitro Enzyme Assay for 8-amino-7-oxononanoate Synthase (BioF) Inhibition

  • Enzyme Purification: Recombinantly express and purify 8-amino-7-oxononanoate synthase (BioF) from E. coli.

  • Assay Conditions: The standard assay mixture (1 ml) will contain 100 mM potassium phosphate buffer (pH 7.5), 10 µM pyridoxal 5'-phosphate, 0.2 mM L-alanine, 0.1 mM pimeloyl-CoA, and the purified BioF enzyme.

  • Inhibition Study: Introduce varying concentrations of this compound into the assay mixture.

  • Activity Measurement: The reaction is initiated by the addition of the enzyme and incubated at 37°C. The formation of 8-amino-7-oxononanoate can be monitored spectrophotometrically or by HPLC.

  • Data Analysis: Determine the IC₅₀ value of this compound for BioF activity to quantify its inhibitory potential.

Part 3: Broader Implications in Metabolic Research

A Probe for Keto-Metabolism

The presence of a ketone group makes this compound a potential tool to study keto-metabolism, which is of significant interest in the context of ketogenic diets and their therapeutic applications[9][10]. It could be used to investigate the enzymatic machinery involved in the metabolism of keto acids and their impact on cellular energy states.

Cellular Toxicity and Pharmacological Potential

As with any novel compound, it is crucial to assess the cytotoxicity of this compound in relevant cell lines. Beta-keto esters have been investigated for various biological activities, including antimicrobial and cytotoxic effects[11][12].

Experimental Protocol: Cytotoxicity Assay in Human Cell Lines

  • Cell Lines: Utilize a panel of human cell lines, such as HepG2 (liver), A549 (lung), and MCF-7 (breast cancer).

  • MTT Assay: Plate cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration).

Conclusion: A Molecule of Latent Potential

This compound, while not yet a mainstream tool in metabolic research, holds considerable promise. Its unique structure invites a systematic investigation into its roles in branched-chain fatty acid metabolism, biotin synthesis, and broader keto-biology. The experimental frameworks provided in this guide offer a clear path for researchers to begin to unlock the potential of this intriguing molecule. As with any pioneering research, the journey to fully understand the metabolic implications of this compound will require rigorous experimentation and a multidisciplinary approach, but the potential rewards for our understanding of metabolic regulation are substantial.

References

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  • ResearchGate. Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Available from: [Link]

  • PubMed Central. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Available from: [Link]

  • National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]

  • PubMed. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Available from: [Link]

  • ACS Publications. Mechanism of 8-Amino-7-oxononanoate Synthase: Spectroscopic, Kinetic, and Crystallographic Studies. Available from: [Link]

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Methodological & Application

Application Note: Strategies for the Derivatization of Ethyl-8-methyl-7-oxononanoate for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Ethyl-8-methyl-7-oxononanoate is a long-chain keto ester whose accurate quantification is essential in various fields, from flavor and fragrance research to its use as an intermediate in pharmaceutical and specialty chemical synthesis. The direct analysis of this compound, particularly by gas chromatography (GC), presents significant challenges. Its molecular structure contains both a ketone and an ester functional group, rendering it moderately polar. This polarity can lead to undesirable interactions with GC columns, resulting in poor peak shape (tailing), reduced sensitivity due to analyte adsorption, and potential thermal degradation in the high-temperature environment of the GC inlet and column.[1][2]

To overcome these analytical hurdles, chemical derivatization is an indispensable strategy.[2][3] Derivatization is the process of chemically modifying the analyte to produce a new compound with properties more suitable for the chosen analytical technique.[1][2] For this compound, the primary goals of derivatization are to:

  • Increase Volatility: By masking the polar ketone group, intramolecular forces are reduced, lowering the boiling point and allowing for elution at lower temperatures.[1][2]

  • Enhance Thermal Stability: The resulting derivative is often more stable at the high temperatures required for GC analysis.[4]

  • Improve Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[1]

  • Increase Detector Sensitivity: Specific derivatizing agents can introduce moieties that are highly responsive to specialized detectors, such as an Electron Capture Detector (ECD) or enabling UV detection for HPLC.[5][6]

This application note provides a detailed guide to validated derivatization protocols for this compound, focusing on methodologies for both GC and HPLC analysis.

Selecting the Optimal Derivatization Strategy

The presence of a ketone group is the primary consideration for derivatizing this compound. The ester group is comparatively stable and less polar, and typically does not require derivatization for GC analysis. The choice of reagent and method depends on the analytical instrumentation available and the sensitivity required.

G start Analyte: This compound q1 Analytical Goal? start->q1 gc Trace Analysis (High Sensitivity) q1->gc  High Sensitivity gc_quant Routine Quantitation (GC-MS/FID) q1->gc_quant  General GC hplc Analysis by HPLC (Lacks Chromophore) q1->hplc  HPLC reagent_pfbha Strategy: PFBHA Oximation gc->reagent_pfbha reagent_meox Strategy: Methoximation (MeOx) gc_quant->reagent_meox reagent_dnph Strategy: Hydrazone Formation (DNPH) hplc->reagent_dnph detector_ecd Detection: GC-ECD reagent_pfbha->detector_ecd detector_ms_fid Detection: GC-MS or GC-FID reagent_meox->detector_ms_fid detector_uv Detection: HPLC-UV reagent_dnph->detector_uv caption Fig 1. Decision workflow for selecting a derivatization strategy.

Fig 1. Decision workflow for selecting a derivatization strategy.
Strategy 1: Oximation for Gas Chromatography (GC) Analysis

Oximation is a robust and widely used method for derivatizing aldehydes and ketones.[7] The reaction converts the carbonyl group into an oxime ether, which is significantly less polar and more volatile.

  • Mechanism: The lone pair of electrons on the nitrogen of a hydroxylamine reagent attacks the electrophilic carbon of the ketone. This is followed by dehydration to form a stable C=N double bond. The reaction is often catalyzed by a weak base like pyridine, which also acts as an acid scavenger.[8]

  • Key Advantage: This method effectively "locks" the ketone group, preventing keto-enol tautomerization which could otherwise lead to multiple derivative peaks and complicate quantification.[9]

Two primary reagents are recommended:

  • Methoxyamine Hydrochloride (MeOx): Ideal for general-purpose analysis by GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS). It replaces the keto group with a methoxime group, leading to excellent volatility and chromatographic performance.[7][9]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA): The reagent of choice for trace-level analysis. The pentafluorobenzyl group is highly electronegative, making the derivative extremely sensitive to an Electron Capture Detector (ECD).[5][6] The resulting oximes are stable and resolve well by GC.

Strategy 2: Hydrazone Formation for HPLC-UV Analysis

This compound lacks a strong chromophore, making it difficult to detect with high sensitivity using standard HPLC-UV detectors. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) introduces a highly conjugated dinitrophenyl group, creating a derivative that absorbs strongly in the UV-visible region (typically around 360 nm).[10]

  • Mechanism: DNPH reacts with the ketone under acidic conditions to form a 2,4-dinitrophenylhydrazone. This reaction is specific to carbonyl compounds.

  • Key Advantage: This well-established method enables the sensitive quantification of otherwise UV-transparent ketones using ubiquitous HPLC-UV systems.[10]

Strategy Derivatizing Reagent Target Functional Group Pros Cons Primary Analytical Technique
Methoximation Methoxyamine HCl (MeOx)KetoneRobust, quantitative reaction; prevents tautomerism; excellent for GC-MS/FID.[7][9]Derivative may show syn/anti isomers, but often chromatographically resolved.GC-MS, GC-FID
PFB-Oximation PFBHAKetoneExtremely high sensitivity for trace analysis; stable derivative.[6]Reagent is more expensive; requires an ECD for maximum benefit.GC-ECD, GC-MS(NCI)
Hydrazone Formation 2,4-Dinitrophenylhydrazine (DNPH)KetoneEnables highly sensitive UV detection for compounds lacking a chromophore.[10]Requires liquid-liquid extraction; not suitable for GC analysis.HPLC-UV

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Methoximation with MeOx for GC-MS/FID Analysis

This protocol details the formation of the methoxime derivative of this compound for routine quantitative analysis.

Fig 2. Reaction of this compound with MeOx.

A. Reagents and Materials

  • Methoxyamine hydrochloride (MeOx), 98% or higher purity

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Sodium sulfate, anhydrous

  • Standard of this compound

  • Sample containing this compound

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

B. Procedure

  • Prepare the Derivatization Reagent: Dissolve 20 mg of Methoxyamine HCl in 1 mL of anhydrous pyridine. This solution should be prepared fresh daily.

  • Sample Preparation: Prepare a solution of your sample or standard in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Reaction:

    • Pipette 100 µL of the sample/standard solution into a 2 mL autosampler vial.

    • If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of the freshly prepared MeOx/pyridine reagent to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Place the vial in a heating block or oven set to 60°C for 60 minutes to ensure the reaction goes to completion.[8]

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of ethyl acetate and 500 µL of deionized water.

    • Vortex for 1 minute. Allow the layers to separate.

    • Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS or GC-FID system.

C. Typical GC-MS Parameters

Parameter Value Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column provides good separation for the derivatized, less polar analyte.
Injection Mode Split (50:1)Prevents column overloading for concentrated samples. Splitless may be used for trace analysis.
Inlet Temp. 250°CEnsures rapid volatilization of the derivative without thermal degradation.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas standard for MS applications.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minAn initial low temperature prevents backflash, while the ramp allows for separation from other components.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Scan Range 40 - 450 m/zCovers the expected mass range of the derivative and potential fragments.
Protocol 2: Hydrazone Formation with DNPH for HPLC-UV Analysis

This protocol is designed to create a UV-active derivative for quantification by HPLC.

Fig 3. Reaction of this compound with DNPH.

A. Reagents and Materials

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile, HPLC grade

  • Perchloric acid or Sulfuric acid

  • Standard of this compound

  • Sample containing this compound

  • 4 mL amber vials with PTFE-lined caps

  • HPLC system with UV detector

B. Procedure

  • Prepare the Derivatization Reagent: Prepare a saturated solution of DNPH in acetonitrile. Carefully add acid (e.g., 100 µL of perchloric acid per 10 mL of solution) to catalyze the reaction. This solution is light-sensitive and should be stored in an amber bottle.

  • Sample Preparation: Dissolve the sample or standard in acetonitrile to a known concentration (e.g., 0.1 mg/mL).

  • Reaction:

    • In a 4 mL amber vial, combine 500 µL of the sample/standard solution with 500 µL of the DNPH reagent.

    • Cap the vial and vortex briefly.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or until the yellow/orange color of the hydrazone derivative is stable.

  • Analysis: The reaction mixture can often be directly injected into the HPLC system. If the sample matrix is complex, a solid-phase extraction (SPE) clean-up step may be necessary.

C. Typical HPLC-UV Parameters

Parameter Value Rationale
Column C18, 150 mm x 4.6 mm, 5 µmA reverse-phase column is ideal for separating the non-polar hydrazone derivative.
Mobile Phase A: Water; B: AcetonitrileStandard mobile phases for reverse-phase chromatography.
Gradient 60% B to 95% B over 15 minA gradient elution is effective for separating the derivative from excess reagent and other matrix components.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times.
Detection UV at 360 nmThe wavelength of maximum absorbance for most DNPH derivatives.
Injection Vol. 10 µLA standard injection volume.

System Validation and Trustworthiness

To ensure the integrity of the analytical results, the following steps are crucial:

  • Reagent Blank: A reagent blank (containing only the derivatization reagent and solvent) must be run with every batch to check for interfering peaks and contamination.

  • Internal Standard (IS): The use of an appropriate internal standard (a compound structurally similar to the analyte but not present in the sample) is highly recommended for accurate quantification. The IS should be added before the derivatization step to account for variations in reaction efficiency and injection volume.

  • Calibration Curve: A multi-point calibration curve should be generated using derivatized standards to establish linearity and determine the concentration of the analyte in unknown samples.

  • Derivative Stability: The stability of the derivatized sample should be assessed over time to define the acceptable window between preparation and analysis.

By implementing these derivatization strategies and validation checks, researchers, scientists, and drug development professionals can achieve reliable, accurate, and sensitive quantification of this compound, overcoming the inherent challenges of its direct analysis.

References

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]

  • Bibel, M. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Restek Corporation. (n.d.). GC Derivatization. Retrieved from [Link]

  • Penido, C. F., et al. (2016). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]

  • Pen-Mouratov, S., & Steinberger, Y. (2013). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Penning, T. M. (2015). Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. PMC - NIH. Retrieved from [Link]

  • Fales, H. M., Jaouni, T. M., & Babashak, J. F. (1973). O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids. PubMed. Retrieved from [Link]

  • Peltonen, K., & Aalto, J. (1998). Chromatogram of a mixture of PFBHA derivatized aldehydes; the ECD.... ResearchGate. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

The vast majority of biological molecules, including the building blocks of life such as amino acids and sugars, are chiral. This inherent chirality in biological systems dictates that the therapeutic effect of many drugs is dependent on their stereochemistry. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical production.[1] Chemo-enzymatic synthesis has emerged as a powerful and sustainable approach that synergistically combines the versatility of chemical synthesis with the unparalleled selectivity of biocatalysis to produce high-purity chiral molecules.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of chemo-enzymatic methods for the synthesis of chiral compounds. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols, and offer insights gleaned from field experience.

The Synergy of Chemical and Enzymatic Catalysis

Chemo-enzymatic synthesis leverages the best of both worlds: the broad scope of chemical reactions to create diverse molecular scaffolds and the exquisite chemo-, regio-, and stereoselectivity of enzymes to introduce chirality with high fidelity.[2] This combination often leads to more efficient and environmentally benign synthetic routes compared to purely chemical or biological methods.

Key Advantages of Chemo-enzymatic Synthesis:

  • High Enantioselectivity: Enzymes can differentiate between enantiomers or prochiral faces with remarkable precision, often yielding products with very high enantiomeric excess (ee).

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed under mild conditions of temperature and pH, which helps to minimize side reactions such as decomposition and isomerization.[3]

  • Reduced Environmental Impact: The use of biodegradable enzymes as catalysts and the often-aqueous reaction media contribute to greener and more sustainable processes.[3]

  • Process Simplification: Chemo-enzymatic cascades can streamline multi-step syntheses by combining reactions in a single pot, thereby reducing the need for intermediate purification steps and improving overall yield.

Enzyme Classes in Asymmetric Synthesis

A diverse array of enzymes are employed in chemo-enzymatic synthesis. The choice of enzyme is dictated by the desired transformation and the structure of the substrate. Some of the most commonly used enzyme classes include:

  • Lipases: These hydrolases are widely used for the kinetic resolution of racemic alcohols, amines, and esters.[4] They catalyze the enantioselective acylation or hydrolysis of one enantiomer, allowing for the separation of the two.

  • Transaminases (TAs): TAs are invaluable for the asymmetric synthesis of chiral amines from prochiral ketones.[5] They catalyze the transfer of an amino group from an amino donor to a ketone acceptor.

  • Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs): These enzymes catalyze the stereoselective reduction of prochiral ketones to chiral alcohols, or the oxidation of a specific enantiomer of a racemic alcohol.

  • Hydrolases: This broad class of enzymes, including esterases and proteases, can be used for the enantioselective hydrolysis of esters, amides, and epoxides.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common applications of chemo-enzymatic synthesis.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

This protocol describes the kinetic resolution of (±)-1-phenylethanol using an immobilized lipase, a widely used method for producing enantiomerically enriched alcohols.

Principle: The lipase selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the resulting ester from the unreacted alcohol, yielding both enantiomers in high enantiomeric purity.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis racemic_alcohol Racemic (±)-1-phenylethanol reaction_vessel Reaction Vessel (Shaking/Stirring at controlled T) racemic_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Organic Solvent solvent->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel filtration Filter to remove lipase reaction_vessel->filtration extraction Solvent Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography hplc Chiral HPLC/GC for ee determination chromatography->hplc

Caption: Workflow for lipase-catalyzed kinetic resolution.

Materials and Reagents:

  • Racemic (±)-1-phenylethanol

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., n-hexane, toluene, tert-butyl methyl ether)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Procedure:

  • To a clean, dry flask, add racemic (±)-1-phenylethanol (e.g., 240 mM) and the anhydrous organic solvent (e.g., 5 mL of n-hexane).[6]

  • Add the immobilized lipase (e.g., 11 mg/mL).[6]

  • Add the acyl donor (e.g., vinyl acetate, 3 equivalents).[6]

  • Seal the flask and place it in a shaker or on a stir plate at a controlled temperature (e.g., 42°C).[6]

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached (e.g., after 75 minutes), stop the reaction by filtering off the immobilized lipase.[6] The lipase can often be washed and reused.

  • Wash the filtered solution with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Analysis:

  • Purify the resulting mixture of the unreacted alcohol and the ester by column chromatography on silica gel. A solvent gradient (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) is typically used to separate the less polar ester from the more polar alcohol.

  • Determine the enantiomeric excess of the purified alcohol and the hydrolyzed ester by chiral HPLC or chiral GC.[7][8]

Data Presentation:

EntryLipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (%) of Alcoholee (%) of Ester
1Candida antarctica BVinyl acetateHexane421.25~50>99 (S)>99 (R)
2Pseudomonas cepaciaIsopropenyl acetateToluene306~48>98 (S)>97 (R)
3Candida rugosaVinyl acetateMTBE408~50>95 (S)>96 (R)

Note: The data in this table is illustrative and will vary depending on the specific substrate and reaction conditions.

Protocol 2: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine

This protocol describes the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase.

Principle: A transaminase enzyme catalyzes the transfer of an amino group from a chiral or achiral amino donor to a prochiral ketone, creating a new chiral center with high enantioselectivity. The use of an inexpensive amino donor like L-alanine or isopropylamine is common, and the equilibrium of the reaction is often shifted towards the product by removing the ketone byproduct.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ketone Prochiral Ketone reaction_vessel Reaction Vessel (Shaking/Stirring at controlled T and pH) ketone->reaction_vessel amino_donor Amino Donor (e.g., L-Alanine) amino_donor->reaction_vessel buffer Aqueous Buffer (e.g., Phosphate) buffer->reaction_vessel ta Transaminase (lyophilized or whole cells) ta->reaction_vessel pldp Pyridoxal-5'-phosphate (PLP) pldp->reaction_vessel extraction Solvent Extraction (pH adjustment) reaction_vessel->extraction distillation Distillation or Crystallization extraction->distillation hplc Chiral HPLC/GC for ee determination distillation->hplc

Caption: Workflow for transaminase-catalyzed asymmetric synthesis.

Materials and Reagents:

  • Prochiral ketone (e.g., acetophenone)

  • Transaminase (either (R)- or (S)-selective)

  • Amino donor (e.g., L-alanine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Aqueous buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Experimental Procedure:

  • In a temperature-controlled reaction vessel, dissolve the amino donor (e.g., 300 mM L-alanine) and PLP (e.g., 1 mM) in the aqueous buffer.[9]

  • Add the transaminase enzyme (as a lyophilized powder or whole cells).

  • Initiate the reaction by adding the prochiral ketone (e.g., 30 mM acetophenone).[9]

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation.

  • To drive the reaction to completion, a system for removing the pyruvate byproduct can be incorporated, such as lactate dehydrogenase (LDH) and NADH, which converts pyruvate to lactate.[9]

  • Monitor the reaction progress by analyzing aliquots for the formation of the chiral amine and consumption of the ketone using HPLC or GC.

  • Once the reaction has reached completion, stop the reaction by centrifuging to remove the enzyme (if using whole cells) or by adjusting the pH.

Work-up and Purification:

  • Adjust the pH of the reaction mixture to basic (e.g., pH > 10) with NaOH to ensure the amine product is in its free base form.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude chiral amine can be further purified by distillation or crystallization.

Analysis:

  • Determine the enantiomeric excess of the purified amine by chiral HPLC or GC, often after derivatization with a chiral reagent like Mosher's acid chloride to form diastereomers that are separable by standard chromatography.[10]

Data Presentation:

EntryTransaminaseAmino DonorKetone SubstrateTemp (°C)Time (h)Conversion (%)ee (%) of Amine
1(S)-selective TAL-AlanineAcetophenone3024>95>99 (S)
2(R)-selective TAIsopropylaminePropiophenone3520>98>99 (R)
3(S)-selective TAL-Alanine2-Hexanone3036>90>97 (S)

Note: The data in this table is illustrative and will vary depending on the specific enzyme, substrates, and reaction conditions.

Dynamic Kinetic Resolution: Overcoming the 50% Yield Barrier

A significant limitation of kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[11] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

Principle of DKR:

A DKR process requires a chiral-selective enzyme and a racemization catalyst that are compatible and can operate under similar reaction conditions. The enzyme selectively transforms one enantiomer, and the racemization catalyst continuously converts the remaining unreactive enantiomer back into the racemate, making it available for the enzymatic transformation.

Workflow Diagram for DKR of a Chiral Amine:

G racemic_amine Racemic Amine reaction_vessel One-Pot Reaction racemic_amine->reaction_vessel enzyme Enzyme (e.g., Lipase) enzyme->reaction_vessel racemization_catalyst Racemization Catalyst (e.g., Pd-based) racemization_catalyst->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel solvent Solvent solvent->reaction_vessel product Enantiopure Amide reaction_vessel->product Enantioselective Acylation unwanted_enantiomer Unwanted Amine Enantiomer reaction_vessel->unwanted_enantiomer Slower reacting racemate_pool Racemic Amine Pool unwanted_enantiomer->racemate_pool Racemization racemate_pool->reaction_vessel Re-enters reaction

Caption: Principle of Dynamic Kinetic Resolution (DKR).

Troubleshooting Common Issues in Chemo-enzymatic Synthesis

Problem Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity - Inactive enzyme (improper storage, denaturation) - Presence of inhibitors in the substrate or solvent - Incorrect pH or temperature- Verify enzyme activity with a standard substrate. - Purify the substrate and use high-purity solvents. - Optimize pH and temperature for the specific enzyme.
Low enantioselectivity - Sub-optimal reaction conditions (temperature, solvent) - Non-selective enzyme for the specific substrate- Screen different solvents and temperatures. - Screen a panel of different enzymes (e.g., various lipases or transaminases).
Reaction stops prematurely - Product inhibition - Enzyme denaturation over time - Change in pH during the reaction- Consider in-situ product removal. - Use an immobilized enzyme for better stability. - Use a buffered reaction medium.
Difficulty in separating products - Similar polarities of substrate and product- Optimize the chromatographic separation method. - Consider derivatizing one of the components to alter its polarity.

Conclusion

Chemo-enzymatic synthesis represents a paradigm shift in the production of chiral compounds, offering a powerful toolkit for sustainable and efficient manufacturing in the pharmaceutical and fine chemical industries. By understanding the principles of enzyme catalysis and carefully optimizing reaction parameters, researchers can unlock the vast potential of this technology to create complex, enantiomerically pure molecules that are essential for human health and well-being.

References

  • de Miranda, A. S., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
  • Ferrandi, E. E., & Monti, D. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology, 34(13).
  • Patel, R. N. (2001). Chemo-enzymatic synthesis of pharmaceutical intermediates. Current Opinion in Biotechnology, 12(6), 587-604.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Schreier, P., et al. (2001). Chirality in flavor and fragrance chemistry.
  • Snajdar, A., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PLoS ONE, 8(9), e74955.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • Winkler, C. K., et al. (2018). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349-367.
  • Yadav, G. D., & Borkar, I. V. (2007). Kinetic resolution of (R,S)-1-phenylethanol using Novozym 435: Process optimization and kinetic modeling.
  • Yasukawa, Y., et al. (2014). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 25(8), 1468-1473.
  • Yun, H., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 64(6), 727-733.
  • Zekri, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of the Brazilian Chemical Society, 23(1), 113-119.
  • Zhang, X., et al. (2018). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. Journal of the Serbian Chemical Society, 83(1), 63-73.
  • Unacademy. (n.d.). Chemoenzymatic Synthesis and its Advantages. Retrieved from [Link]

  • Patil, S. L., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 50(8), 775-783.
  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 64(6), 727-733.
  • Gotor-Fernández, V., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Molecules, 25(18), 4217.
  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Hembury, G. A., et al. (2008). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PLoS ONE, 3(9), e3222.
  • Gotor, V., et al. (2007). Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 12(5), 1079-1090.
  • Unacademy. (n.d.). Chemoenzymatic Synthesis and its Advantages. Retrieved from [Link]

  • Patel, R. N. (2008). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 291-304.
  • Leresche, J. E., & Turner, N. J. (2002). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution.
  • Kumar, A., et al. (2013). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.
  • Di Nardo, G., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
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  • Singh, R., et al. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Advances, 5(31), 24135-24142.
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Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl-8-methyl-7-oxononanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl-8-methyl-7-oxononanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this β-keto ester. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Question 1: I am observing a low yield of this compound after purification. What are the likely causes and how can I improve it?

Answer:

Low recovery of your target compound can be attributed to several factors, primarily related to its stability and the purification technique employed. β-keto esters like this compound are susceptible to degradation, especially under acidic or basic conditions and at elevated temperatures.[1]

Potential Causes & Solutions:

  • Hydrolysis and Decarboxylation: The β-keto ester can be hydrolyzed to the corresponding β-keto acid, which is prone to decarboxylation, especially during aqueous workup or prolonged exposure to acidic/basic conditions.[1]

    • Solution: Perform the workup at low temperatures and use a mild acid (e.g., dilute citric acid) for neutralization. Avoid strong acids or bases. Ensure that any solvents used for extraction are anhydrous.

  • Incomplete Elution from the Column: The compound may have a strong affinity for the stationary phase, leading to incomplete recovery.

    • Solution: After the main fraction has been collected, flush the column with a more polar solvent system (e.g., 100% ethyl acetate or a mixture of ethyl acetate and methanol) to elute any remaining product. Monitor the elution with Thin Layer Chromatography (TLC).

  • Adsorption onto Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Consider using deactivated silica gel (treated with a small percentage of a base like triethylamine in the eluent) or an alternative stationary phase like alumina (neutral or basic).

Question 2: My purified this compound shows the presence of impurities in the NMR spectrum. How can I identify and remove them?

Answer:

The nature of the impurities will depend on the synthetic route used to prepare this compound. Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products.

Common Impurities and Removal Strategies:

Impurity TypeIdentification (NMR Signals)Removal Strategy
Unreacted Starting Materials Signals corresponding to the starting ester and ketone.Optimize the reaction stoichiometry and time. For purification, careful column chromatography with a shallow gradient should separate the product from less polar starting materials.
Self-Condensation Products Complex mixture of higher molecular weight byproducts.This is a common side reaction in Claisen-type condensations.[1] To minimize its formation, one of the esters should ideally be non-enolizable. During purification, these products are typically more polar and will elute after the desired product.
Decarboxylation Product (Methyl nonan-2-one) Absence of the ethyl ester signals and the appearance of a singlet for the new methyl group.This arises from the degradation of the β-keto ester.[1] To avoid this, minimize exposure to heat and acidic/basic conditions. Purification can be challenging as the polarity might be similar; a high-resolution column or preparative HPLC may be necessary.
Transesterification Products If an alcohol other than ethanol was present (e.g., methanol from a co-solvent), you might see a methyl ester singlet around 3.7 ppm.Ensure all solvents and reagents are anhydrous and that the appropriate alkoxide base is used if applicable to the synthesis.[1] Column chromatography can often separate these esters.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The most common and effective method for the purification of β-keto esters like this compound is flash column chromatography using silica gel.[2][3][4] The choice of eluent is crucial for good separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is generally recommended.[2]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate.

  • Initial Screening: Use TLC to test various ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether).

  • Example Systems: For similar β-keto esters, successful separations have been achieved with gradients of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).[2]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot a small amount from each collected fraction onto a TLC plate and elute with the solvent system used for the column. Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate stain). Combine the fractions that contain the pure product. For a more quantitative assessment of the final product, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[5]

Q4: My compound appears as a yellow oil after purification. Is this normal?

A4: Many β-keto esters are isolated as yellow oils.[2] The color can sometimes be due to minor, highly colored impurities. If the analytical data (NMR, GC-MS) confirms the purity, the color is generally acceptable. If a colorless product is required, treatment with activated carbon followed by filtration through a short pad of silica gel or celite may help.

Q5: What are the best storage conditions for purified this compound?

A5: Due to its potential for hydrolysis and decarboxylation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should be kept in a tightly sealed container to prevent moisture ingress.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude product.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% hexane or 98:2 hexane/ethyl acetate).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.

  • Elution:

    • Begin elution with the non-polar solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be:

      • Hexane (2 column volumes)

      • 1-5% Ethyl Acetate in Hexane (5-10 column volumes)

      • 5-10% Ethyl Acetate in Hexane (until the product has fully eluted)

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator. Avoid excessive heating to prevent degradation.

Visualizations

Troubleshooting Workflow

start Start Purification check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No degradation Suspect Degradation (Hydrolysis/Decarboxylation) check_yield->degradation Yes elution Incomplete Elution check_yield->elution Yes side_products Side Products Present check_purity->side_products Yes starting_material Unreacted Starting Material check_purity->starting_material Yes end Pure Product check_purity->end No solution_degradation Use Mild Conditions Low Temperature Anhydrous Solvents degradation->solution_degradation solution_elution Flush with Polar Solvent elution->solution_elution solution_side_products Optimize Gradient Consider Preparative HPLC side_products->solution_side_products solution_starting_material Optimize Gradient starting_material->solution_starting_material solution_degradation->start solution_elution->start solution_side_products->start solution_starting_material->start

Caption: A troubleshooting flowchart for the purification of this compound.

Purification Workflow

crude Crude Product tlc TLC Analysis for Solvent System Selection crude->tlc column Prepare Silica Gel Column tlc->column load Load Sample column->load elute Elute with Gradient (Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Pure recycle Recycle Impure Fractions analyze->recycle Impure evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: A standard workflow for the column chromatography purification of this compound.

References

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. (2020). YouTube. [Link]

  • One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. MDPI. [Link]

  • Method for preparing acyclic beta keto ester.
  • Synthesis of ethyl methyl carbonate via transesterification over molecular sieves and ZIF-8. IOP Conference Series: Materials Science and Engineering. [Link]

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (2021). ResearchGate. [Link]

  • Synthesis of B-keto esters.
  • This compound. PubChem. [Link]

  • Ethyl 8-methylnonanoate. PubChem. [Link]

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Technical Support Center: Synthesis of 8-Methyl-7-Oxononanoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-methyl-7-oxononanoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common side reactions and challenges encountered during this procedure.

The synthesis of γ-keto esters like 8-methyl-7-oxononanoates is a critical step in the preparation of various organic molecules. A prevalent and effective method involves the acylation of an organometallic reagent with a suitable carboxylic acid derivative. However, the success of this reaction hinges on carefully controlling the reactivity of the chosen reagents to prevent undesirable side reactions. This guide provides in-depth, cause-and-effect explanations and actionable protocols to help you optimize your synthesis and achieve high yields of the desired product.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and validated solutions.

Q1: My reaction yields are consistently low, and I am isolating a significant amount of a tertiary alcohol byproduct instead of my target ketone.

Probable Cause: This is the most common side reaction in this synthesis and is almost always caused by the use of an overly reactive organometallic reagent, such as a Grignard (R-MgX) or organolithium (R-Li) reagent.[1][2] These reagents are potent nucleophiles that readily react with the acyl chloride to form the desired ketone. However, the ketone product itself is also susceptible to nucleophilic attack by a second equivalent of the organometallic reagent. This second addition, followed by acidic workup, leads to the formation of a tertiary alcohol, consuming both the desired product and the expensive reagent.[3][4]

The Mechanism of Over-addition: The reaction of an acyl chloride with a Grignard reagent proceeds through a tetrahedral intermediate which quickly collapses, expelling the chloride ion to form a ketone.[5][6] Because the ketone is generally less reactive than the starting acyl chloride, it is possible to isolate it if conditions are carefully controlled (e.g., at very low temperatures). However, in practice, the Grignard reagent will proceed to attack the newly formed ketone, leading to the tertiary alcohol.[4]

Solution: The most reliable solution is to switch to a less nucleophilic (i.e., "softer") organometallic reagent that selectively reacts with the highly electrophilic ("hard") acyl chloride but not with the less reactive ketone product.[7] Organocadmium (R₂Cd) reagents are the classic choice for this transformation.[8] Their reduced reactivity effectively stops the reaction at the ketone stage.[7][8]

Recommended Protocol: Synthesis via an Organocadmium Reagent

  • Preparation of the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare isobutylmagnesium bromide from magnesium turnings and isobutyl bromide in anhydrous diethyl ether.

  • Preparation of the Organocadmium Reagent: In a separate flame-dried flask, add anhydrous cadmium chloride (CdCl₂). Cool the flask in an ice bath and slowly add the prepared Grignard reagent via cannula. The transmetalation reaction will form diisobutylcadmium (iBu₂Cd).

  • Acylation: Slowly add a solution of the appropriate acyl chloride (e.g., methyl 6-(chloroformyl)hexanoate) in an anhydrous solvent like benzene or toluene to the freshly prepared organocadmium reagent at 0 °C.

  • Quenching and Workup: After the reaction is complete, quench it carefully by pouring it over crushed ice and then adding a dilute acid (e.g., 1 M H₂SO₄) to dissolve the magnesium and cadmium salts. Extract the product with an organic solvent, wash, dry, and purify.

Q2: My reaction failed, and I recovered mostly my starting acyl chloride or the corresponding carboxylic acid after workup.

Probable Cause: This issue points to a problem with the organometallic reagent itself. Both Grignard and organocadmium reagents are highly sensitive to moisture and air.[8][9] Any protic source (like water in the solvent or on the glassware) will protonate and destroy the reagent, rendering it inactive for the desired C-C bond formation. If the acyl chloride is added to an inactive reagent, it will simply be hydrolyzed to the corresponding carboxylic acid during the aqueous workup.

Solution: Strict adherence to anhydrous and anaerobic techniques is paramount.

  • Glassware and Reagents: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours) and cooled under a stream of inert gas. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons).

  • Grignard Initiation: Ensure the magnesium turnings are fresh and crushed to expose a new surface if necessary. A small crystal of iodine can be added to help initiate the reaction.

  • Cadmium Salt: Use anhydrous cadmium chloride. Commercially available "anhydrous" salts should be dried under vacuum at high temperature before use to ensure they are completely free of water.

  • Reagent Titration: Before preparing the organocadmium reagent, it is good practice to titrate the Grignard reagent to determine its exact molarity. This ensures that the correct stoichiometry is used in the subsequent steps.

Q3: I'm using an organocadmium reagent, but the reaction is extremely slow and gives poor yields. What can I optimize?

Probable Cause: Several factors can lead to sluggish reactivity even with the correct choice of reagent.

  • Reagent Purity: As mentioned above, the purity of the cadmium chloride is critical. The presence of halide salts from the in-situ generation of the organocadmium reagent can form a more nucleophilic "ate complex," which might alter reactivity.[8]

  • Halide Effect: The halide used to prepare the precursor Grignard reagent can influence the yield. Several studies have shown that bromides are often superior to chlorides or iodides for preparing organocadmium reagents for ketone synthesis.[10]

  • Temperature: While low temperatures are used to control reactivity, a temperature that is too low may slow the reaction to an impractical rate.

Solution:

  • Ensure Anhydrous CdCl₂: This is the most critical parameter. Dry the salt rigorously before use.

  • Use Alkyl Bromides: When preparing the initial Grignard reagent, opt for the alkyl bromide over the corresponding chloride or iodide for potentially better yields.[10]

  • Optimize Temperature: Start the acylation at 0 °C, but if the reaction is slow (as monitored by TLC), allow it to slowly warm to room temperature. In some cases, gentle heating (reflux in benzene) may be required, but this should be approached with caution as it can promote side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are organocadmium reagents preferred over Grignard reagents for this synthesis?

Organocadmium reagents exhibit a "Goldilocks" level of reactivity perfectly suited for this transformation. The carbon-cadmium bond is more covalent and less polarized than the carbon-magnesium bond in Grignard reagents.[7][8] This makes the alkyl group in R₂Cd less nucleophilic. It is nucleophilic enough to readily attack the highly reactive carbonyl of an acyl chloride but is not reactive enough to attack the less electrophilic carbonyl of the resulting ketone product. This chemoselectivity is the key to preventing the over-addition that plagues reactions using Grignard reagents.[3]

Q2: Are there alternatives to acyl chlorides or organocadmium reagents for avoiding over-addition?

Yes. An excellent alternative strategy involves the use of Weinreb amides (N-methoxy-N-methylamides). When a Grignard or organolithium reagent adds to a Weinreb amide, it forms a highly stable tetrahedral intermediate that is chelated by the methoxy group.[11] This intermediate does not collapse to a ketone until an acidic workup is performed. Since the ketone is only liberated during quenching, the organometallic reagent is no longer present to react with it, thus cleanly avoiding over-addition. This method is often preferred due to the high toxicity of cadmium compounds.

Q3: What is the best method for purifying the final 8-methyl-7-oxononanoate product?

Flash column chromatography on silica gel is the most common and effective method for purifying the crude product. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically used. For example, starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes will usually allow for the separation of the desired keto-ester from non-polar byproducts and any more polar tertiary alcohol that may have formed.

Part 3: Data & Protocols

Table 1: Comparison of Organometallic Reagents for Ketone Synthesis
Reagent TypeGeneral FormulaTypical Yield of KetoneMajor Side ProductKey Considerations
Grignard ReagentR-MgX10-40%Tertiary AlcoholHighly reactive, difficult to stop at the ketone stage. Requires very low temperatures.[1]
Organolithium ReagentR-Li10-40%Tertiary AlcoholEven more reactive and basic than Grignard reagents.
Organocadmium ReagentR₂Cd70-90%Unreacted Starting MaterialLess reactive, highly selective for ketones.[10] Cadmium compounds are highly toxic.
Gilman Reagent (Cuprate)R₂CuLi60-85%VariesLess reactive than Grignards. A good, less toxic alternative to organocadmium reagents.
Detailed Experimental Protocol: Synthesis of Methyl 8-methyl-7-oxononanoate

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.

Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

  • Assemble a 250 mL three-neck round-bottom flask, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Place magnesium turnings (2.67 g, 110 mmol) in the flask.

  • Add 50 mL of anhydrous diethyl ether via cannula.

  • Dissolve isobutyl bromide (13.7 g, 100 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion (~5 mL) of the isobutyl bromide solution to the magnesium. If the reaction does not start, warm the flask gently and add a small crystal of iodine.

  • Once the reaction initiates (visible by bubbling and a cloudy appearance), add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the grey solution for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

Step 2: Preparation of Diisobutylcadmium (Organocadmium Reagent)

  • In a separate 500 mL flame-dried, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, place anhydrous cadmium chloride (9.16 g, 50 mmol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the Grignard solution from Step 1 to the stirred suspension of CdCl₂ via cannula over 30 minutes.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the diisobutylcadmium reagent is now complete.

Step 3: Acylation to form Methyl 8-methyl-7-oxononanoate

  • Prepare a solution of methyl 6-(chloroformyl)hexanoate (19.2 g, 100 mmol) in 100 mL of anhydrous benzene.

  • Cool the organocadmium reagent mixture back to 0 °C.

  • Add the acyl chloride solution dropwise to the organocadmium reagent over 1 hour with vigorous stirring.

  • After the addition, allow the reaction to stir at room temperature overnight.

Step 4: Workup and Purification

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Slowly add 1 M H₂SO₄ until the precipitated cadmium and magnesium hydroxides dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield pure methyl 8-methyl-7-oxononanoate.

Part 4: Visualizing the Chemistry

Diagram 1: Overall Synthetic Pathway

Synthesis cluster_Grignard Step 1: Grignard Formation cluster_Cadmium Step 2: Transmetalation cluster_Acylation Step 3: Acylation Isobutyl Bromide Isobutyl Bromide Grignard Reagent Grignard Reagent Isobutyl Bromide->Grignard Reagent Et₂O Mg Mg Mg->Grignard Reagent Organocadmium Reagent iBu₂Cd Grignard Reagent->Organocadmium Reagent CdCl₂ CdCl₂ CdCl₂->Organocadmium Reagent Product Methyl 8-methyl-7-oxononanoate Organocadmium Reagent->Product Acyl Chloride Methyl 6-(chloroformyl)hexanoate Acyl Chloride->Product Benzene, 0°C to RT ReactionPathways Start Acyl Chloride + R-M Ketone Desired Ketone (8-methyl-7-oxononanoate) Start->Ketone 1st Addition (Desired Pathway) Tertiary_Alcohol Side Product (Tertiary Alcohol) Ketone->Tertiary_Alcohol 2nd Addition (Over-reaction) Reagent (R-M) must be reactive (e.g., Grignard)

Caption: Competing reaction pathways in the acylation of organometallics.

References

  • Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. ResearchGate. Available at: [Link]

  • Cason, J. The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews. Available at: [Link]

  • Jiang, X., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)
  • Organocadmium compounds. Scribd. Available at: [Link]

  • Formation of γ-‐Keto Esters from β -Keto Esters via a Zinc Carbenoid-Mediated Homologation Reaction. Organic Syntheses. Available at: [Link]

  • The Acylation of Organometallic Reagents. University of Wisconsin-Madison. Available at: [Link]

  • Ethyl-8-methyl-7-oxononanoate. PubChem. Available at: [Link]

  • Acyl chlorides reaction with grignard. Chemistry Stack Exchange. Available at: [Link]

  • Ashenhurst, J. All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • Ashenhurst, J. EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Mastering β-keto esters. ResearchGate. Available at: [Link]

  • Organomagnesium and Organolithium Compounds in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 8-methylnonane-1,6,7-trien-4-one and related allenes as potentially useful synthetic precursors. ResearchGate. Available at: [Link]

  • Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. MDPI. Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Organocadmium chemistry. Wikipedia. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ketone or aldehyde synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). YouTube. Available at: [Link]

  • Carboxylic Derivatives - Reaction with Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]

  • Chemistry of Acid Halides. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Troubleshooting Inconsistent Analytical Results for Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of keto esters. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their analytical results. Keto esters are a class of compounds notorious for their complex chemical behavior, which can lead to frustrating inconsistencies. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these challenges effectively.

Part 1: The Root of the Problem - Understanding Keto Ester Chemistry

Before troubleshooting your instruments or methods, it's critical to understand the inherent chemical properties of keto esters that often cause analytical variability.

Q1: Why are my analytical results for the same keto ester sample inconsistent? I'm seeing multiple peaks for a pure compound or shifting peak ratios.

This is the most common issue researchers face, and it is almost always rooted in keto-enol tautomerism . Keto esters exist as an equilibrium mixture of two constitutional isomers: the keto form and the enol form.[1][2] This is not a resonance structure but a true chemical equilibrium between two distinct molecules that can be slow enough to be separated by chromatographic techniques under certain conditions.[3]

  • Keto Form: Contains the standard ketone and ester carbonyl groups.

  • Enol Form: Contains a hydroxyl group adjacent to a carbon-carbon double bond, stabilized by intramolecular hydrogen bonding and conjugation.[4][5]

The ratio of these two forms is not fixed; it is highly dependent on the local chemical environment.

Q2: What factors influence the keto-enol equilibrium and cause my results to change?

The position of the keto-enol equilibrium is sensitive to several factors, which can alter the ratio of tautomers in your sample vial or even during the analysis itself.[3][6]

  • Solvent Polarity: This is a primary driver. The equilibrium shifts depending on the solvent used to dissolve the sample. Generally, non-polar solvents favor the hydrogen-bonded enol form, while polar solvents can disrupt this internal hydrogen bond, favoring the more polar keto form.[3][4] For example, the enol tautomer of acetoacetic acid can range from less than 2% in D₂O (highly polar) to 49% in CCl₄ (non-polar).[4]

  • pH: The interconversion between keto and enol forms is catalyzed by both acid and base.[1][2] Therefore, the pH of your sample solution or HPLC mobile phase can significantly affect the equilibrium position and the rate of interconversion.

  • Temperature: Changes in temperature can shift the equilibrium. When developing a method, especially in GC where high temperatures are used, this can be a significant factor.

  • Concentration: In some cases, intermolecular interactions can influence the equilibrium, making concentration a relevant variable.

KetoEnolEquilibrium cluster_Keto Keto Tautomer cluster_Enol Enol Tautomer Keto R-CO-CH₂-COOR' Enol R-C(OH)=CH-COOR' Keto->Enol H⁺ or OH⁻ catalyst Enol->Keto Equilibrium

Factor Effect on Equilibrium Practical Implication for Analysis
Solvent Polarity Non-polar solvents (e.g., Hexane, CCl₄) favor the enol form. Polar solvents (e.g., Water, Methanol) favor the keto form.[4]Inconsistent sample diluent will lead to different initial tautomer ratios, causing poor reproducibility.
pH Acidic or basic conditions catalyze the interconversion.[1]Unbuffered mobile phases in HPLC can lead to peak shifting or broadening as the equilibrium changes on-column.[7]
Temperature Can shift the equilibrium; higher temperatures can favor one form or accelerate degradation.In GC, the high temperature of the inlet can alter the tautomeric ratio or cause degradation, leading to multiple or unexpected peaks.
Part 2: Troubleshooting Chromatographic Methods (HPLC/GC)

Chromatography is highly sensitive to the issues discussed above. Here’s how to address them systematically.

TroubleshootingWorkflow A Inconsistent Analytical Results B Is the issue reproducibility (run-to-run) or peak shape (within a run)? A->B C Reproducibility Issues (e.g., Shifting Retention Times, Variable Peak Areas) B->C Reproducibility D Peak Shape Issues (e.g., Splitting, Tailing, Broadening) B->D Peak Shape E Check Sample Preparation: - Consistent solvent? - Controlled pH? - Freshly prepared? C->E H Control Tautomerism: - Use buffered mobile phase (HPLC) - Derivatize sample (GC) - Lower inlet temp (GC) D->H F Check HPLC/GC Method: - Isocratic vs. Gradient? - Buffered mobile phase? - Inlet temperature too high (GC)? E->F G Check Instrument: - Leaks? - Consistent flow rate? - Column integrity? F->G I Address On-Column Issues: - Column contamination? - Solvent mismatch (sample vs. mobile phase)? - Secondary interactions? H->I

Q3: I'm using HPLC and see two separate peaks for my pure keto ester, and their area ratio changes between runs. How do I fix this?

This indicates that your chromatographic conditions are separating the keto and enol tautomers, and the equilibrium is shifting in your sample solutions before injection.

Causality: The rate of interconversion between tautomers is slow relative to the chromatographic timescale, allowing them to be resolved as separate peaks. The changing ratio is likely due to inconsistencies in sample preparation (e.g., slight variations in solvent composition, pH, or age of the solution).[8]

Solutions:

  • Force the Equilibrium to One Side: The most robust solution is to control the mobile phase pH to favor a single tautomer.[7][9]

    • Acidic Mobile Phase (e.g., 0.1% Formic or Acetic Acid): Often used to push the equilibrium towards the keto form and ensure consistent protonation, leading to a single, sharp peak.

    • Buffered Mobile Phase: Using a buffer (e.g., phosphate or acetate) at a specific pH (ideally >1.5 units away from the analyte's pKa) will lock the ionization state and can often coalesce the tautomer peaks into one.[10][11]

  • Standardize Sample Preparation RIGOROUSLY:

    • Use a consistent, high-purity solvent for all samples and standards.

    • Prepare samples immediately before analysis to minimize time for equilibrium shifts.

    • If possible, buffer the sample diluent to match the mobile phase.

  • Lower the Temperature: Running the column at a sub-ambient temperature can sometimes slow the on-column interconversion enough to improve peak shape or quantification of the individual tautomers, though this is less common.

Q4: My HPLC peak for a keto ester is broad or split. What's happening?

This often occurs when the rate of interconversion between tautomers is comparable to the speed of the chromatographic separation.[12] The instrument "sees" molecules switching between the two forms as they travel through the column, resulting in a distorted peak.

Causality: A mobile phase pH that is too close to the pKa of the keto ester's acidic alpha-hydrogen can cause this issue.[7] The compound exists as a mixture of ionized and unionized forms, as well as keto and enol forms, leading to poor chromatography.

Solutions:

  • Adjust Mobile Phase pH: This is the most effective solution. Move the pH at least 1.5-2 units away from the analyte's pKa. This ensures the compound is either fully protonated or deprotonated, simplifying the interactions.[10]

  • Check for Solvent Mismatch: Injecting a sample in a strong, non-polar solvent (like 100% ACN) into a highly aqueous mobile phase can cause the compound to precipitate at the column head, leading to split peaks. Ensure your sample diluent is as close in composition to the mobile phase as possible.[13]

Q5: In my GC analysis, I see a new, unexpected peak that is not present in the initial sample. Why?

This is typically a sign of on-instrument degradation or isomerization, often caused by the high temperatures in the GC inlet.

Causality: Beta-keto esters can be thermally labile. The heat of the injector port can cause decarboxylation (if it's a beta-keto acid derivative) or other rearrangement and degradation reactions.[14] It can also dramatically shift the keto-enol equilibrium.

Solutions:

  • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient and reproducible vaporization of your analyte. Perform a temperature study to find the optimal balance.

  • Use a Gentler Injection Technique: Switch to a cool on-column or programmable temperature vaporization (PTV) inlet if available. These techniques introduce the sample at a lower initial temperature, minimizing thermal stress.

  • Derivatization: This is a very common and effective strategy. By converting the keto ester into a more stable, less reactive derivative (e.g., a silyl ether of the enol form), you prevent on-column tautomerization and degradation. This is particularly necessary for analyzing beta-keto acids to prevent decarboxylation.[14]

  • Check Liner and Column Activity: Active sites (exposed silanols) in the injector liner or at the head of the column can catalyze degradation. Use a deactivated liner and trim a small portion (5-10 cm) from the front of the column to remove any active sites that have developed.[13]

Part 3: Troubleshooting Spectroscopic & Other Methods
Q6: My ¹H NMR spectrum for a keto ester looks complex, with more signals than I expect for a single structure. Is my sample impure?

Not necessarily. You are likely observing the signals for both the keto and enol tautomers simultaneously.[5][6]

Causality: NMR is a powerful tool for studying tautomerism because the interconversion is often slow on the NMR timescale, meaning the instrument captures a distinct set of signals for each isomer present in the solution.[3]

What to Look For:

  • Enol Signals: A characteristic sharp singlet far downfield (12-16 ppm) for the hydrogen-bonded enolic proton. You will also see a vinyl proton signal (around 5-6 ppm).

  • Keto Signals: A signal for the α-protons (the CH₂) typically between 3-4 ppm.

  • Solvent Dependence: Dissolving the same sample in two different NMR solvents (e.g., CDCl₃ and DMSO-d₆) will likely show a significant change in the ratio of the integrals for the keto and enol signals, confirming that you are observing an equilibrium.[4][6]

Troubleshooting for Quantification: If you need to quantify the compound, you must decide whether to report the total amount (by integrating signals from both tautomers) or the ratio of the two forms. Ensure your quantitative NMR (qNMR) method accounts for signals from both species for an accurate total concentration.

Q7: I'm analyzing my keto ester with Mass Spectrometry (MS), but the fragmentation pattern is confusing. What should I expect?

The fragmentation of keto esters in MS is predictable but can be complex due to the two carbonyl groups. The dominant fragmentation pathways are typically cleavage alpha to the carbonyl groups and McLafferty rearrangements.[15][16]

Expected Fragmentation Patterns:

  • α-Cleavage: Breakage of the C-C bond adjacent to a carbonyl group. This can happen on either side of the ketone or next to the ester carbonyl.[17]

  • McLafferty Rearrangement: If there is a γ-hydrogen available, it can transfer to the carbonyl oxygen, followed by cleavage of the α,β-bond. This is a very common fragmentation for carbonyl compounds.[18]

  • Loss of the Ester Alkoxy Group (-OR): Cleavage of the C-OR bond from the ester is a common fragmentation pathway for esters.[16]

Troubleshooting Tip: If you are using LC-MS, be aware that in-source reactions can occur. The specific adducts you see (e.g., [M+H]⁺, [M+Na]⁺) and the fragmentation can be influenced by mobile phase additives. For GC-MS, the fragmentation pattern will be from the thermally-influenced mixture of tautomers that exits the column.

Part 4: Universal Best Practices: Sample Preparation & Method Validation

Many inconsistent results can be traced back to fundamental errors in sample handling before the analysis even begins.

Q8: What are the most critical, yet often overlooked, sample preparation steps for keto esters?
  • Avoid Contamination: Sample preparation is a major source of analytical errors.[19] Human sweat can introduce sodium and other metals, while plasticware can leach phthalates, which are esters and can interfere with your analysis.[19] Always use high-purity solvents and meticulously clean glassware.

  • Labeling and Tracking: Mislabeled samples are a simple but devastating source of error. Label all containers clearly before starting an experiment and use a system to track samples throughout the process.[20]

  • Accurate Volumetrics: Ensure all pipettes and volumetric flasks are properly calibrated. Small errors in dilution can lead to significant variations in final concentration.

  • Consider Stability: Like related beta-keto acids which are prone to decarboxylation, some keto esters can be unstable over time, especially in solution.[14][21] Always assess the stability of your analyte in the chosen sample diluent as part of your method development. Prepare solutions fresh whenever possible.

Q9: How do I develop a robust and validated analytical method for a keto ester according to regulatory standards?

Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[22] Following guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2), is the standard for the pharmaceutical industry.[23][24][25]

HPLCMethodDev Start Start: Define Analytical Goal (e.g., Quantify Total Keto Ester) Step1 Step 1: Initial Screening - Select Column (e.g., C18) - Test Solvents (ACN, MeOH) - Run broad gradient Start->Step1 Step2 Step 2: Address Tautomerism - Observe peak shape. Two peaks or broad peak? Step1->Step2 Step3 Add 0.1% Formic Acid to Mobile Phase Step2->Step3 Yes Step6 Step 3: Optimize Separation - Adjust gradient slope and time - Fine-tune organic % for retention Step2->Step6 No (Single Peak) Step4 Single, sharp peak observed? Step3->Step4 Step5 Try a buffered mobile phase (e.g., 10mM Ammonium Acetate, pH 4.5) Step4->Step5 No Step4->Step6 Yes Step5->Step6 Step7 Step 4: Validate Method (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Range, Robustness Step6->Step7 End Robust Method Achieved Step7->End

Protocol: Key Steps for Method Validation

  • Specificity: Demonstrate that you can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components). Spike your sample with related compounds to prove they are resolved from your main peak.[25]

  • Linearity: Analyze a series of standards across a range of concentrations (typically 5 levels) and demonstrate a linear relationship between concentration and response (e.g., peak area). The correlation coefficient (r²) should typically be ≥ 0.995.

  • Accuracy: Analyze samples with known concentrations (spiked matrix) and show that your measured value is close to the true value. This is often expressed as percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The agreement between results from multiple analyses of the same sample under the same conditions in a short interval of time.

    • Intermediate Precision: Assesses the variation within a lab (different days, different analysts, different equipment).

    • Results are expressed as Relative Standard Deviation (%RSD).

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.[23]

  • Robustness: Deliberately make small changes to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C) and show that the results are not significantly affected. This proves the method is reliable for routine use.

By understanding the unique chemistry of keto esters and applying these systematic troubleshooting principles, you can overcome the challenges of analytical inconsistency and develop robust, reliable methods for your research and development needs.

References
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • Ellutia. (2025, June 9). Struggling with Inconsistent GC Results? It Could Be Your Flow. [Link]

  • Stott, K., et al. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]

  • ELGA LabWater. (2020, February 13). Minimizing Contamination During Sample Preparation For Trace Analysis. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Canadian Science Publishing. Mass Spectra of β-Keto Esters. [Link]

  • Reddit. (2024, December 11). HPLC peak shape trouble shooting. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

  • Labtag. (2024, August 15). Common Errors During Sample Preparation & How to Avoid Them. [Link]

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  • ResearchGate. (2025, August 6). Mastering β-keto esters. [Link]

  • Nature. (2025, September 5). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. [Link]

  • PubMed Central. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. [Link]

  • Chromatography Forum. (2007, March 9). Keto-enol tautomerism. [Link]

  • ResearchGate. (2022, January 29). (PDF) Competence Guide - Tips and Hints For a Successful Water Content Determination by Karl Fischer Titration. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Peak Scientific. 8 Common Gas Chromatography Mistakes. [Link]

  • ResearchGate. (2025, August 9). Identification of an ε-Keto Ester Reductase for the Efficient Synthesis of an (R)-α-Lipoic Acid Precursor. [Link]

  • Frontiers. Keto-enol tautomerism in the development of new drugs. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • AquaEnergy Expo Knowledge Hub. Good Titration Practice™ in Karl Fischer Titration. [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Moravek, Inc. Exploring the Role of pH in HPLC Separation. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. [Link]

  • Seamaty. (2023, April 17). Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing. [Link]

  • METTLER TOLEDO. Troubleshooting. [Link]

  • Chemistry Steps. Keto Enol Tautomerization. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • PubMed Central. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

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Technical Support Center: Ethyl-8-methyl-7-oxononanoate Purification

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting for the purification of Ethyl-8-methyl-7-oxononanoate. As a Senior Application Scientist, my goal is to deliver not just protocols, but the underlying scientific principles to empower you to diagnose and resolve purity issues effectively.

This guide is structured to help you navigate common and complex challenges encountered during the purification of this compound. We will begin with frequently asked questions to build a foundational understanding, followed by detailed troubleshooting guides for specific impurity-related problems.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of pure this compound that I should be aware of?

A1: Understanding the target molecule's properties is the first step in any purification strategy. This compound is a β-keto ester.

  • Appearance: Typically a colorless oil.[1]

  • Molecular Formula: C₁₂H₂₂O₃[2]

  • Molecular Weight: 214.30 g/mol .[2]

  • Key Structural Features: It possesses an ethyl ester functional group and a ketone at the β-position (the 7-position) relative to the ester's carbonyl carbon. This β-keto ester moiety is the primary site of chemical instability.

  • Solubility: It is generally soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. Its solubility in water is expected to be low.

Q2: What are the most common impurities I should expect, and what are their sources?

A2: Impurities can arise from unreacted starting materials, side-reactions during synthesis, or degradation of the product. For this compound, synthesized typically via nucleophilic substitution, the common impurities are:

  • Starting Materials: Unreacted 2-methyl acetoacetate and 6-bromohexanoate.[1]

  • Hydrolysis Product: 8-methyl-7-oxononanoic acid. This is the most common degradation product, formed when the ethyl ester is exposed to water, especially under acidic or basic conditions during aqueous workup.[3]

  • Decarboxylation Product: 2-methyl-7-nonanone. The hydrolyzed β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) upon heating to form a simple ketone.[4][5] This is a significant issue if distillation is performed on a sample containing the acidic impurity.

  • Transesterification Products: If the alkoxide base used in the synthesis does not match the alcohol of the ester (e.g., using sodium methoxide with an ethyl ester), you can form other ester byproducts.[3][6]

  • Residual Solvents: Solvents used in the reaction or purification, such as ethanol or ethyl acetate.[1]

Common Impurities and Their Characteristics
Impurity NameMolecular FormulaMolecular Weight ( g/mol )SourceKey Analytical Signature (¹H NMR)
This compound C₁₂H₂₂O₃ 214.30 Product ~4.1 ppm (q, 2H, -OCH₂CH₃), ~1.2 ppm (t, 3H, -OCH₂CH₃)
8-methyl-7-oxononanoic acidC₁₀H₁₈O₃186.25HydrolysisBroad singlet >10 ppm (-COOH)
2-methyl-7-nonanoneC₁₀H₂₀O156.27DecarboxylationAbsence of ester protons, characteristic ketone signals
2-methyl acetoacetateC₅H₈O₃116.12Starting MaterialSignals corresponding to the acetoacetate backbone
6-bromohexanoateC₈H₁₅BrO₂223.11Starting MaterialTriplet around 3.4 ppm (-CH₂Br)
Q3: What are the most effective analytical methods for assessing the purity of my this compound sample?

A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities such as residual starting materials and the decarboxylation product (2-methyl-7-nonanone).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and detecting impurities. The presence of a broad singlet above 10 ppm indicates the acidic hydrolysis product. Quantifying impurities against an internal standard (qNMR) provides high accuracy.[8] ¹³C NMR can confirm the presence of the ester and ketone carbonyls.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is effective for separating the target compound from non-volatile impurities and byproducts that have different polarities.[8]

  • Karl Fischer Titration: This is the gold standard for accurately quantifying water content, which is critical for preventing hydrolysis.

Troubleshooting Impurity Removal

This section provides structured guidance for resolving specific purification challenges.

Problem 1: My sample is acidic, and the ¹H NMR spectrum shows a broad peak around 10-12 ppm.
  • Diagnosis: This is a classic sign of the presence of 8-methyl-7-oxononanoic acid, the hydrolysis product of your ester. This occurs due to exposure to water during the workup or storage. The β-keto acid itself can catalyze further hydrolysis.

  • Causality: The ester linkage is susceptible to cleavage by water. This process is accelerated by the presence of acid or base. During an aqueous workup, phase separation may be slow, allowing for significant hydrolysis at the interface.

  • Solution: Mild Acid/Base Wash

    • Dissolve the crude product in a non-polar organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this slowly as CO₂ evolution (effervescence) will occur as the acid is neutralized.

    • Separate the organic layer and then wash it with saturated brine (NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Self-Validation: The absence of effervescence upon subsequent NaHCO₃ washes indicates complete removal of the acidic impurity. The broad peak in the ¹H NMR will disappear after this procedure.

Troubleshooting Workflow for Acidic Impurities

G cluster_wash Neutralization & Drying start Start: Crude Product Analysis nmr_check ¹H NMR shows broad peak >10 ppm? start->nmr_check gcms_check GC-MS shows unexpected ketone peak? nmr_check->gcms_check Yes pure_product Product is free of acidic impurity nmr_check->pure_product No wash_bicarb Wash with sat. NaHCO₃ solution gcms_check->wash_bicarb Yes (Decarboxylation risk) gcms_check->wash_bicarb No (Hydrolysis only) wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄/MgSO₄ wash_brine->dry evaporate Solvent Evaporation dry->evaporate re_analyze Re-analyze by NMR & GC-MS evaporate->re_analyze re_analyze->pure_product

Caption: Troubleshooting workflow for acidic impurities.

Problem 2: My GC-MS analysis shows a significant peak for a compound with a mass of ~156 g/mol , and my yield is lower than expected.
  • Diagnosis: This impurity is likely 2-methyl-7-nonanone, the product of decarboxylation. This occurs when the hydrolyzed impurity, 8-methyl-7-oxononanoic acid, is heated.[4][9]

  • Causality: β-keto acids have a unique cyclic transition state that allows for the loss of CO₂ at relatively low temperatures (often just upon gentle heating).[5] If you attempt to purify your product by distillation without first removing the acidic impurity, you will inadvertently convert a significant portion of it to the ketone byproduct.

  • Solution: Low-Temperature Purification

    • First, remove the acid: Before any thermal steps, perform the mild bicarbonate wash as described in Problem 1. This is critical.

    • Purify via Chromatography: Flash column chromatography is the preferred method for separating the ester from the non-acidic ketone byproduct and other impurities. A silica gel stationary phase with a hexane/ethyl acetate gradient eluent system is typically effective.

    • If distillation is necessary: After removing all acidic components, perform the distillation under high vacuum to lower the boiling point and minimize thermal stress on the molecule.

  • Self-Validation: Post-purification GC-MS analysis should show a significant reduction or complete absence of the m/z 156 peak.

Purification Method Selection Guide
Purification MethodTarget ImpurityAdvantagesDisadvantages
Bicarbonate Wash 8-methyl-7-oxononanoic acidFast, effective for acidic impurities, scalable.Only removes acidic components.
Flash Chromatography All non-volatile impuritiesHigh resolution, works at room temperature.Requires solvent, can be slow for large scales.[1][10]
Vacuum Distillation Non-volatile impurities, high-boiling solventsGood for large scales, yields very pure product.Risk of thermal degradation if acidic impurities are present.[11]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography for Purification

This protocol is designed to separate this compound from starting materials and the decarboxylation byproduct.

  • Slurry Preparation: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of dichloromethane, add silica gel (approx. 2-3x the weight of your crude product), and evaporate the solvent until you have a dry, free-flowing powder.

  • Column Packing: Wet-pack a glass column with silica gel using your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Ensure there are no air bubbles.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute your product.

  • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Isolation: Combine the pure fractions (those containing only the spot corresponding to your product) and remove the solvent by rotary evaporation.

General Purification and Analysis Workflow

G cluster_synthesis Synthesis & Workup cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Validation Crude Crude this compound Analysis Analyze by ¹H NMR & GC-MS Crude->Analysis AcidCheck Acidic Impurity Present? Analysis->AcidCheck Wash NaHCO₃ Wash AcidCheck->Wash Yes Chromatography Flash Column Chromatography AcidCheck->Chromatography No Wash->Chromatography Distillation Vacuum Distillation Chromatography->Distillation Optional, for high purity FinalAnalysis Final Purity Analysis (NMR, GC-MS, KF) Chromatography->FinalAnalysis Distillation->FinalAnalysis PureProduct Pure Product (>98%) FinalAnalysis->PureProduct

Caption: General workflow for purification and analysis.

References

  • Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. (2008). ResearchGate. [Link]

  • PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Decarboxylation. (2022). Master Organic Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Process for the purification of esters.
  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2013). IISTE.org. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Synthesis, Purification, and Quantification of Fatty Acid Ethyl Esters After trans-Esterification of Large Batches of Tobacco Seed Oil. (2018). ResearchGate. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (2021). ResearchGate. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Pilot-Scale Production of Fatty Acid Ethyl Esters by an Engineered Escherichia coli Strain Harboring the p(Microdiesel) Plasmid. (2010). PMC. [Link]

  • β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts. [Link]

  • Numerical simulation and optimizing of the hydrolysis reaction about methyl ethyl ketone azine. (2012). ResearchGate. [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. [Link]

  • Synthesis method of 8-bromoethyl octanoate.
  • Continuous Production of DHA and EPA Ethyl Esters via Lipase-Catalyzed Transesterification in an Ultrasonic Packed-Bed Bioreactor. (2022). MDPI. [Link]

  • Method for preparing acyclic beta keto ester.
  • Preparation of Esters. (2023). Chemistry LibreTexts. [Link]

  • Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters. Semantic Scholar. [Link]

  • Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. (2017). MDPI. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Ethyl vs. Methyl Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice between a methyl and an ethyl ester in a synthetic route can seem trivial, yet it often has significant consequences for reaction kinetics, yield, and purification. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to inform logical and efficient experimental design.

Foundational Principles: Steric and Electronic Profiles

The reactivity differences between methyl (CH₃-) and ethyl (CH₃CH₂-) esters stem from the fundamental properties of the alkyl groups attached to the ester oxygen.

  • Steric Hindrance: The most significant factor is steric bulk. The ethyl group is larger than the methyl group. This increased bulk can hinder the approach of a nucleophile to the electrophilic carbonyl carbon, slowing down reactions that depend on this attack.[1][2] The principle of steric hindrance dictates that reactions are often slower at more crowded sites.[3]

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group through a positive inductive effect (+I). This effect pushes electron density towards the ester functional group, which can subtly decrease the electrophilicity of the carbonyl carbon.[4] While generally a less dominant factor than sterics in these reactions, this electronic difference can contribute to lower reactivity for ethyl esters.

The interplay of these two effects—greater steric hindrance and slightly reduced electrophilicity—predicts that methyl esters will generally be more reactive than their ethyl counterparts in reactions involving nucleophilic attack at the carbonyl carbon.

Comparative Reactivity in Key Organic Reactions

We will now examine how these foundational principles manifest in several common classes of organic reactions.

Saponification is the hydrolysis of an ester using a strong base, typically an alkali hydroxide, to produce a carboxylate salt and an alcohol. The rate-determining step is the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon.

Mechanism & Reactivity Analysis: The smaller steric profile of the methyl group allows for a less hindered approach of the hydroxide nucleophile to the carbonyl carbon. This results in a lower activation energy for the formation of the tetrahedral intermediate compared to the more crowded environment of an ethyl ester.

One study found that the saponification rate of fatty acid methyl esters (FAMEs) in an ethanol-hydroxide solution was 3.5 times higher than that of the corresponding reaction in a methanol-hydroxide solution, highlighting the influence of the reaction environment.[5] However, when comparing the esters themselves, the general principle holds. For instance, the hydrolysis of ethyl acetate is a well-studied second-order reaction.[6][7] The rate constant for the neutral hydrolysis of ethyl acetate at 25°C is extremely slow (2.47 x 10⁻¹⁰ s⁻¹), emphasizing the need for catalysis.[8] Under basic conditions, the less sterically hindered methyl acetate reacts faster.

Quantitative Data Summary: Saponification

EsterRelative ReactivityKey Influencing FactorSupporting Observations
Methyl Ester HigherLower steric hindranceAllows easier nucleophilic attack by OH⁻.[2][5]
Ethyl Ester LowerGreater steric hindranceThe bulkier ethyl group impedes the approach of the nucleophile.[1]

Diagram: Saponification Mechanism This diagram illustrates the critical nucleophilic attack step where steric hindrance plays a key role.

Saponification cluster_TS Tetrahedral Intermediate R_ester R C_carbonyl C R_ester->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl O OR_group OR' C_carbonyl->OR_group C_int C OH_nuc ⁻OH OH_nuc->C_carbonyl O_neg_int O⁻ C_int->O_neg_int OR_int OR' C_int->OR_int OH_int OH C_int->OH_int R_int R R_int->C_int Annotation R' = -CH₃ (Methyl): Less steric hindrance, faster reaction. R' = -CH₂CH₃ (Ethyl): More steric hindrance, slower reaction.

Caption: Nucleophilic attack in saponification.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, often catalyzed by an acid or base. This reaction is fundamental to many industrial processes, including the production of biodiesel from vegetable oils.[9][10]

Reactivity Analysis: Similar to saponification, transesterification proceeds through a nucleophilic attack on the carbonyl carbon, this time by an alcohol molecule (or its corresponding alkoxide). Therefore, steric hindrance is again the dominant factor. The methoxide ion, being smaller than ethoxide, more readily attacks the carbonyl carbon.[9]

Experimental studies in biodiesel production consistently show that methanolysis (reaction with methanol) proceeds faster and often gives higher yields than ethanolysis under similar conditions.[10][11] For example, a study on peanut oil transesterification reported a maximum yield of 88.04% for methyl esters compared to 84.64% for ethyl esters.[10] Similarly, converting avocado pulp oil yielded 78% for the methyl ester and 66% for the ethyl ester.[12] Furthermore, methanol often requires lower alcohol-to-oil molar ratios than ethanol for high conversion rates.[11]

Quantitative Data Summary: Transesterification Yields

Ester TypeSource OilYield (%)Catalyst/Conditions
Methyl Ester Peanut Oil88.04%Basic Catalyst[10]
Ethyl Ester Peanut Oil84.64%Basic Catalyst[10]
Methyl Ester Avocado Pulp Oil78%NaOH, 60 min[12]
Ethyl Ester Avocado Pulp Oil66%NaOH, 60 min[12]
Methyl Ester Soybean/Rice Bran>96%Microwave, 5-20 min[11]
Ethyl Ester Soybean/Rice Bran>96%Microwave, 5-20 min[11]

Note: While microwave-assisted synthesis achieved high conversions for both, methanol generally required more favorable reaction conditions (e.g., lower molar ratios) than ethanol.[11]

The reduction of esters to primary alcohols is a cornerstone transformation in organic synthesis. The choice of reducing agent is critical, as is the nature of the ester itself.

Reactivity Analysis:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing both methyl and ethyl esters to primary alcohols.[13][14] The reaction mechanism involves the delivery of a hydride ion (H⁻) to the carbonyl carbon. Due to its smaller size, the methyl ester presents a less hindered electrophilic site, allowing for a faster rate of hydride attack compared to the corresponding ethyl ester.

  • Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent. Under standard conditions, it is generally not reactive enough to reduce either methyl or ethyl esters.[13] Therefore, a direct reactivity comparison is not applicable for this reagent.

The key takeaway is that when using a sufficiently powerful reagent like LiAlH₄, methyl esters will react more rapidly than ethyl esters due to reduced steric hindrance at the reaction center.

Diagram: Ester Reduction Workflow

ReductionWorkflow cluster_comparison Reactivity Observation Start Ester Substrate (Methyl or Ethyl) Add_LiAlH4 1. Add LiAlH₄ in Dry Ether/THF Start->Add_LiAlH4 Quench 2. Cautious Workup (e.g., H₂O or dilute acid) Add_LiAlH4->Quench Product Primary Alcohol Quench->Product Compare Compare Reaction Rates (e.g., by TLC or GC/MS) Product->Compare Reactivity Methyl Ester: Faster rate due to lower steric hindrance. Ethyl Ester: Slower rate due to higher steric hindrance.

Caption: Experimental workflow for comparing ester reduction rates.

Grignard reagents (R-MgX) are potent carbon-based nucleophiles used to form new carbon-carbon bonds. They react with esters in a characteristic double-addition fashion to yield tertiary alcohols after an acidic workup.[15][16]

Reactivity Analysis: The reaction proceeds in two main stages:

  • First Addition: The Grignard reagent attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group (-OCH₃ or -OCH₂CH₃) to form a ketone.[17][18]

  • Second Addition: A second equivalent of the Grignard reagent rapidly attacks the newly formed ketone (which is more reactive than the starting ester) to form a tertiary alkoxide, which is then protonated.[17]

The rate of the first addition is the key differentiator. The less sterically hindered carbonyl of the methyl ester allows for a faster initial nucleophilic attack by the Grignard reagent. Consequently, the overall conversion of a methyl ester to a tertiary alcohol is typically faster than that of an ethyl ester under identical conditions.

Experimental Protocols for Reactivity Comparison

To provide a self-validating system for comparing reactivities, the following detailed protocols can be employed.

Objective: To determine the second-order rate constant for the saponification of methyl acetate and ethyl acetate.

Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of methyl acetate, ethyl acetate, and sodium hydroxide (NaOH) in a suitable solvent (e.g., 80:20 ethanol:water). Also prepare a 0.1 M standardized solution of hydrochloric acid (HCl) and a phenolphthalein indicator solution.

  • Reaction Setup: Place 100 mL of the 0.1 M NaOH solution into two separate temperature-controlled reaction flasks (e.g., 25°C). Allow them to equilibrate.

  • Initiation: Simultaneously add 100 mL of the 0.1 M methyl acetate solution to the first flask and 100 mL of the 0.1 M ethyl acetate solution to the second. Start a timer for each reaction immediately upon mixing.

  • Sampling: At regular intervals (e.g., t = 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot from each reaction mixture.

  • Quenching: Immediately add each aliquot to a flask containing 10 mL of the 0.1 M standardized HCl. This will neutralize the unreacted NaOH and quench the reaction.

  • Back-Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.

  • Calculation:

    • Calculate the moles of unreacted NaOH at each time point.

    • Plot 1/[NaOH] vs. time. For a second-order reaction, this should yield a straight line.

    • The slope of the line is the rate constant, k.

  • Comparison: Compare the calculated rate constants for methyl acetate and ethyl acetate to quantify the reactivity difference.

Objective: To qualitatively compare the reduction rates of methyl benzoate and ethyl benzoate with LiAlH₄.

Methodology:

  • Reaction Setup: In two separate, dry, nitrogen-purged flasks, prepare identical solutions of methyl benzoate (Flask A) and ethyl benzoate (Flask B) in anhydrous diethyl ether.

  • TLC Standards: Spot a TLC plate with the starting methyl benzoate and ethyl benzoate to establish their respective Rf values.

  • Initiation: Cool both flasks to 0°C in an ice bath. Add an identical, sub-stoichiometric amount (e.g., 0.5 equivalents) of LiAlH₄ solution to each flask simultaneously and start a timer.

  • Monitoring: At set time intervals (e.g., t = 1, 5, 15, 30 minutes), use a capillary tube to withdraw a small sample from each reaction. Immediately quench the sample in a vial containing a few drops of saturated sodium sulfate solution and a small amount of ethyl acetate (for extraction).

  • TLC Analysis: Spot the quenched samples from Flask A and Flask B on the same TLC plate. Develop the plate in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Visualization: Visualize the plate under a UV lamp. The disappearance of the starting ester spot and the appearance of the product alcohol spot (at a lower Rf) can be tracked over time.

  • Comparison: The reaction that shows a faster disappearance of the starting material spot is the more reactive one. For a more quantitative analysis, samples could be analyzed by GC-MS.

Conclusion and Practical Implications

The evidence consistently demonstrates that methyl esters are more reactive than ethyl esters in common organic reactions driven by nucleophilic attack at the carbonyl carbon, including saponification, transesterification, reduction with LiAlH₄, and Grignard reactions. This reactivity difference is primarily governed by the lower steric hindrance of the methyl group.

For the practicing chemist, this has several implications:

  • For Faster Reactions: When reaction time is critical, a methyl ester is generally the superior choice.

  • For Increased Selectivity: In complex molecules with multiple reactive sites, the slightly lower reactivity of an ethyl ester might be leveraged to achieve greater selectivity.

  • Choice of Protecting Group: If an ester is used as a protecting group for a carboxylic acid, a bulkier ester (like ethyl or tert-butyl) will be more stable and less prone to cleavage than a methyl ester.

  • Process Development: In industrial applications like biodiesel production, the faster reaction rates and potentially higher yields of methyl esters must be weighed against factors like the cost and toxicity of methanol versus ethanol.[11][19]

By understanding the fundamental steric and electronic principles that differentiate these two seemingly similar functional groups, researchers can make more informed decisions, leading to optimized reaction conditions, improved yields, and more efficient synthetic routes.

References

  • Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. (2025). ResearchGate. [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Gimbun, J., et al. (2013). A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves. PubMed. [Link]

  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? (n.d.). Proprep. [Link]

  • Tsakos, M., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. [Link]

  • Whalley, W. B. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Transactions of the Faraday Society. [Link]

  • Fadhil, A. B. (2013). Determination of the kinetics of biodiesel saponification in alcoholic hydroxide solutions. ResearchGate. [Link]

  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • ethyl and methyl esters of vegetable oil. (n.d.). Biodiesel Education. [Link]

  • A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction. (2026). Oreate AI Blog. [Link]

  • Feng, S. (2020). Research Progress in the Synthesis of Esters. IOP Conference Series: Earth and Environmental Science. [Link]

  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? (2009). NRC Publications Archive - Canada.ca. [Link]

  • Esters with Grignard Reagent. (n.d.). Chemistry Steps. [Link]

  • Properties of Esters. (2023). Chemistry LibreTexts. [Link]

  • Metcalfe, A. S., et al. (2007). Experimental and modeling study of C5H10O2 ethyl and methyl esters. PubMed. [Link]

  • Reducing agents: LiAlH4 and NaBH4. (2024). YouTube. [Link]

  • α-Imino Esters in Organic Synthesis: Recent Advances. (2017). Chemical Reviews. [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

  • Green Chemistry. (2020). RSC Publishing. [Link]

  • Chemical Kinetics - Part 2 / Set 2 Hydrolysis of Methyl acetate. (2021). YouTube. [Link]

  • ANALYSIS OF TRANSESTERIFICATION COMPARING PROCESSES WITH METHANOL AND ETHANOL FOR BIODIESEL PRODUCTION. (n.d.). CABI Digital Library. [Link]

  • Silyl Esters as Reactive Intermediates in Organic Synthesis. (2023). Synthesis. [Link]

  • Comparative properties of the methyl and ethyl esters produced from avocado (persea americana) pulp oil. (n.d.). Blazingprojects. [Link]

  • A comparative kinetic and mechanistic study of saponification of industrially important esters. (n.d.). ResearchGate. [Link]

  • Difference Between Electronic and Steric Effects. (2019). Pediaa.com. [Link]

  • Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. (2018). DergiPark. [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (2021). PubMed Central. [Link]

  • Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. (2023). PMC - NIH. [Link]

  • High performance purification process of methyl and ethyl esters produced by transesterification. (n.d.). CONICET. [Link]

  • Explain the comparative reactivity and hazards of NaBH4 as compared to LiAlH4. (n.d.). Chegg. [Link]

  • What is the order of hydrolysis of ethyl acetate? (n.d.). Quora. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. [Link]

  • Sensitivity Analysis of Reaction Kinetics in Saponification of Ethyl Acetate and Sodium Hydroxide in Continuous Stirred Tank Reactor (CSTR). (2025). Malaysian Journal of Chemical Engineering and Technology. [Link]

Sources

A Researcher's Guide to Differentiating Isomers of Ethyl-oxononanoate Through Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the spectroscopic data for the positional isomers of ethyl-oxononanoate, offering a practical framework for their unambiguous identification. By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will equip researchers with the knowledge to confidently distinguish between these closely related compounds.

The Critical Need for Isomer Differentiation

The position of the carbonyl (oxo) group along the nonanoate chain of ethyl-oxononanoate significantly influences the molecule's chemical and physical properties. This, in turn, can dramatically affect its biological activity, metabolic fate, and potential off-target effects. For instance, the reactivity of the carbonyl group and the overall polarity of the molecule are directly dependent on the isomer . Consequently, the ability to definitively identify the correct isomer is not merely an academic exercise but a critical step in ensuring the safety and efficacy of a potential drug candidate.

Comparative Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide a detailed map of the proton environment.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Key Protons in Ethyl-oxononanoate Isomers.

IsomerHα to C=O (keto)Hα to C=O (ester)-OCH₂CH₃-OCH₂CH₃
Ethyl 2-oxononanoate-2.89 (t)4.25 (q)1.30 (t)
Ethyl 3-oxononanoate (Keto)3.45 (s)2.55 (t)4.15 (q)1.25 (t)
Ethyl 3-oxononanoate (Enol)5.05 (s)-4.10 (q)1.20 (t)
Ethyl 4-oxononanoate2.70 (t)2.30 (t)4.12 (q)1.24 (t)
Ethyl 5-oxononanoate2.40 (t)2.30 (t)4.12 (q)1.24 (t)
Ethyl 6-oxononanoate2.40 (t)2.30 (t)4.12 (q)1.24 (t)
Ethyl 7-oxononanoate2.40 (t)2.30 (t)4.12 (q)1.24 (t)
Ethyl 8-oxononanoate2.15 (s)2.30 (t)4.12 (q)1.24 (t)

Note: Predicted chemical shifts are based on standard functional group effects. Actual values may vary slightly depending on the solvent and other experimental conditions.

Key Distinguishing Features in ¹H NMR:

  • Ethyl 2-oxononanoate: The absence of protons α to the keto group and the deshielded triplet for the protons at C3 are characteristic.

  • Ethyl 3-oxononanoate (Keto-Enol Tautomerism): This β-keto ester will exist as an equilibrium mixture of keto and enol tautomers in solution, a phenomenon readily observable by ¹H NMR. The keto form will show a characteristic singlet for the two protons at C2. The enol form will exhibit a vinylic proton signal around 5-6 ppm and a broad hydroxyl proton signal. The ratio of the tautomers can be determined by integrating the respective signals.

  • Other Isomers: The primary distinguishing feature will be the chemical shift and multiplicity of the protons α to the keto group. For instance, in ethyl 8-oxononanoate, the methyl protons at C9 will appear as a singlet, which is a unique feature among the isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Carbonyl Carbons in Ethyl-oxononanoate Isomers.

IsomerC=O (Keto)C=O (Ester)
Ethyl 2-oxononanoate~195~165
Ethyl 3-oxononanoate (Keto)~202~172
Ethyl 3-oxononanoate (Enol)-~175
Ethyl 4-oxononanoate~208~173
Ethyl 5-oxononanoate~210~173
Ethyl 6-oxononanoate~211~173
Ethyl 7-oxononanoate~211~173
Ethyl 8-oxononanoate~208~173

Note: Predicted chemical shifts are based on standard functional group effects.

Key Distinguishing Features in ¹³C NMR:

  • The chemical shifts of the two carbonyl carbons (keto and ester) are the most diagnostic feature in the ¹³C NMR spectra.

  • The keto carbonyl carbon will consistently appear at a much lower field (higher ppm) than the ester carbonyl carbon.

  • The position of the keto carbonyl signal will vary slightly depending on its position within the chain, allowing for differentiation of the isomers.

  • For ethyl 3-oxononanoate, the enol form will show distinct signals for the vinylic carbons, further confirming the presence of tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands (cm⁻¹) for Ethyl-oxononanoate Isomers.

IsomerC=O (Keto) StretchC=O (Ester) StretchC-O Stretch
All Isomers~1715~1740~1200-1100
Ethyl 3-oxononanoate (Enol)~1650 (C=C), ~1600 (C=O, conjugated)--

Key Distinguishing Features in IR:

  • All isomers will exhibit two distinct carbonyl stretching bands: one for the ketone (~1715 cm⁻¹) and one for the ester (~1740 cm⁻¹). The slight difference in the positions of these bands may not be sufficient for unambiguous identification on its own.

  • The IR spectrum of ethyl 3-oxononanoate will be a composite of both the keto and enol forms. The enol form will show a C=C stretching vibration around 1650 cm⁻¹ and a broad O-H stretch from the enolic hydroxyl group. The conjugated keto C=O stretch of the enol form will appear at a lower frequency (~1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its structure.

Key Distinguishing Features in MS:

The fragmentation of ethyl-oxononanoate isomers in the mass spectrometer will be directed by the positions of the two carbonyl groups. Common fragmentation pathways include:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups. The position of the keto group will dictate the masses of the resulting fragment ions.

  • McLafferty Rearrangement: This is a characteristic fragmentation of esters and ketones containing γ-hydrogens. The position of the carbonyl groups will determine the feasibility and outcome of this rearrangement.

By analyzing the masses of the fragment ions, one can deduce the position of the oxo group in the original molecule. For example, the McLafferty rearrangement for the ester functional group will result in a characteristic fragment ion. The presence and mass of other significant fragments resulting from cleavage around the keto group will be unique to each isomer.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, it is essential to follow standardized experimental protocols.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the ethyl-oxononanoate isomer into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling should be applied to obtain singlets for all carbon signals.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid ethyl-oxononanoate isomer directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the ethyl-oxononanoate isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown ethyl-oxononanoate isomer.

Spectroscopic_Workflow cluster_start Start cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Unknown Unknown Isomer IR ATR-FTIR Unknown->IR NMR 1H & 13C NMR Unknown->NMR MS GC-MS Unknown->MS IR_data Identify Carbonyls (Keto & Ester) IR->IR_data NMR_data Determine Connectivity & Tautomerism NMR->NMR_data MS_data Analyze Fragmentation Pattern MS->MS_data Identification Isomer Identification IR_data->Identification NMR_data->Identification MS_data->Identification

Caption: A streamlined workflow for the identification of ethyl-oxononanoate isomers using a multi-technique spectroscopic approach.

Conclusion

The differentiation of ethyl-oxononanoate isomers is a challenge that can be effectively addressed through a systematic and multi-faceted spectroscopic approach. By combining the detailed structural information from ¹H and ¹³C NMR with the functional group identification from IR spectroscopy and the fragmentation analysis from mass spectrometry, researchers can confidently determine the precise isomeric structure of their compound of interest. This guide provides a foundational framework for this analytical process, emphasizing the key distinguishing features of each isomer and offering standardized protocols to ensure data quality and reproducibility. As with any analytical endeavor, a thorough understanding of the underlying principles of each technique is crucial for accurate data interpretation and, ultimately, for the successful advancement of research and development projects.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • Agilent Technologies. Gas Chromatography Mass Spectrometry (GC/MS). [Link]

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